molecular formula C20H22O3 B3023851 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone CAS No. 898794-92-8

2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone

Cat. No.: B3023851
CAS No.: 898794-92-8
M. Wt: 310.4 g/mol
InChI Key: LQAZVGKZSLSNTQ-UHFFFAOYSA-N
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Description

2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone is a useful research compound. Its molecular formula is C20H22O3 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-[3-(2,5-dimethylphenyl)propanoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-4-23-20(22)18-8-6-5-7-17(18)19(21)12-11-16-13-14(2)9-10-15(16)3/h5-10,13H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAZVGKZSLSNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)CCC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644726
Record name Ethyl 2-[3-(2,5-dimethylphenyl)propanoyl]benzoate
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Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898794-92-8
Record name Ethyl 2-[3-(2,5-dimethylphenyl)-1-oxopropyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898794-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[3-(2,5-dimethylphenyl)propanoyl]benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone (CAS 898794-92-8)

[1][2][3]

Executive Summary

2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone (CAS 898794-92-8) is a specialized fine chemical intermediate belonging to the class of


-keto esters1

This compound is of particular interest in medicinal chemistry for the construction of Phthalazinone derivatives (potential PARP or PDE inhibitors) and Dibenzosuberone frameworks (privileged structures in CNS-active agents). This guide details its physicochemical profile, synthetic utility, and validated protocols for downstream transformations.

Chemical Profile & Structural Analysis

Physicochemical Properties

The compound is characterized by a dual-carbonyl system (ketone and ester) capable of diverse cyclization modes.

PropertyData
CAS Number 898794-92-8
IUPAC Name Ethyl 2-[3-(2,5-dimethylphenyl)propanoyl]benzoate
Molecular Formula C₂₀H₂₂O₃
Molecular Weight 310.39 g/mol
Appearance Pale yellow to off-white solid (or viscous oil depending on purity)
Solubility Soluble in DCM, EtOAc, THF; Insoluble in water
Key Functional Groups Aryl Ketone, Ethyl Ester, 2,5-Dimethylphenyl moiety
SMILES CCOC(=O)C1=CC=CC=C1C(=O)CCC2=C(C)C=CC(=C2)C
Structural Reactivity

The molecule possesses three distinct reactive centers facilitating modular synthesis:

  • The Ketone Carbon (C1): Susceptible to nucleophilic attack (e.g., Grignard reagents, hydrides) or condensation (e.g., with hydrazine).

  • The Ester Carbon (C1'): Enables cyclization reactions, particularly with internal nucleophiles or bifunctional reagents.

  • The Propyl Linker: Provides flexibility for forming 6- or 7-membered fused rings.

Synthetic Utility & Applications

Pathway A: Synthesis of Phthalazinone Scaffolds

Reaction with hydrazine hydrate yields 4-substituted phthalazin-1(2H)-ones . This scaffold is structurally homologous to Olaparib (PARP inhibitor) and Azelastine (antihistamine) precursors.

  • Mechanism: Condensation of hydrazine with the ketone followed by intramolecular aminolysis of the ester.

  • Target Class: PARP inhibitors, PDE4 inhibitors.

Pathway B: Cyclization to Dibenzosuberones

Under strong acidic conditions (e.g., Polyphosphoric Acid), the compound undergoes intramolecular Friedel-Crafts acylation (or alkylation after reduction) to form dibenzosuberone derivatives.

  • Mechanism: Acid-mediated activation of the carbonyl/ester, followed by electrophilic attack on the electron-rich 2,5-dimethylphenyl ring.

  • Target Class: Tricyclic Antidepressants (TCAs), antihistamines.

Visualization of Synthetic Pathways

SyntheticPathwaysStart2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone(CAS 898794-92-8)Phthalazinone4-[2-(2,5-dimethylphenyl)ethyl]phthalazin-1(2H)-one(PARP/PDE Scaffold)Start->PhthalazinoneCondensation &CyclizationDibenzosuberoneDimethyl-dibenzosuberoneDerivative(TCA Scaffold)Start->DibenzosuberoneIntramolecularFriedel-CraftsHydrazineReagent:NH2NH2·H2OHydrazine->PhthalazinoneAcidReagent:PPA or TfOHAcid->Dibenzosuberone

Caption: Divergent synthetic pathways from CAS 898794-92-8 yielding distinct pharmacological cores.

Detailed Experimental Protocol

Protocol: Synthesis of 4-[2-(2,5-dimethylphenyl)ethyl]phthalazin-1(2H)-one

This protocol demonstrates the conversion of the keto-ester to a phthalazinone, a high-value transformation for generating bioactive libraries.

Materials
  • Substrate: 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone (1.0 eq)

  • Reagent: Hydrazine hydrate (64-65% in water, 5.0 eq)

  • Solvent: Ethanol (Absolute) or Acetic Acid (Glacial)

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer.

Methodology
  • Dissolution: Charge a 100 mL round-bottom flask with 3.10 g (10 mmol) of 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone . Add 30 mL of ethanol. Stir until fully dissolved.

  • Addition: Add 1.5 mL (approx. 50 mmol) of hydrazine hydrate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 1:1 Hexane/EtOAc). The starting material spot (

    
    ) should disappear, replaced by a lower 
    
    
    product.
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid and wash with cold ethanol (2 x 5 mL).

    • If no precipitate forms, concentrate the solvent under reduced pressure to ~5 mL, then pour into 50 mL of ice-cold water. Stir vigorously to induce crystallization.

  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

  • Validation: Confirm structure via ¹H-NMR (look for disappearance of ethyl ester signals and appearance of amide NH).

Critical Control Points
  • Temperature: Maintain reflux to ensure cyclization of the intermediate hydrazone. Lower temperatures may yield the open-chain hydrazone.

  • Stoichiometry: Excess hydrazine is required to drive the equilibrium and prevent azine formation.

Safety & Handling

  • Hazards: The compound is an organic ester/ketone. Treat as a potential irritant to skin and eyes.

  • Hydrazine: Hydrazine hydrate is toxic and a potential carcinogen. Handle in a fume hood with appropriate PPE (nitrile gloves, safety goggles).

  • Storage: Store CAS 898794-92-8 in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester.

References

  • Chemical Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 898794-92-8. Retrieved from .

  • Synthetic Methodology (Phthalazinones): L. Ivashchenko et al. (2014). Synthesis and biological activity of new phthalazin-1(2H)-one derivatives. Journal of Heterocyclic Chemistry.
  • Synthetic Methodology (Dibenzosuberones): J. A. Joule & K. Mills (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.
  • Commercial Availability: BOC Sciences & CymitQuimica Product Catalogs (2025). 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone.[1][2][3] Retrieved from .

In-Depth Technical Guide: 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone as a Privileged Intermediate in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and materials science, the design of custom polycyclic scaffolds relies heavily on highly functionalized, bis-electrophilic intermediates. 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone (CAS: 898794-92-8) is a specialized keto-ester building block characterized by an ortho-carboethoxy benzoyl group linked to a 2,5-dimethylphenyl moiety via an ethylene bridge[1].

This whitepaper provides a comprehensive technical analysis of this compound, detailing its structural properties, upstream synthesis protocols, and its critical downstream utility. Specifically, we explore its reactivity profile in cyclocondensation reactions to generate functionalized phthalazin-1(2H)-ones —a privileged diaza-heterobicyclic pharmacophore frequently utilized in the development of PARP inhibitors, VEGFR2 antagonists, and novel antifungal agents[2],[3].

Molecular Architecture & Chemical Properties

The dual electrophilic nature of 2'-carboethoxy-3-(2,5-dimethylphenyl)propiophenone—comprising a reactive ketone and a slightly less reactive ethyl ester—enables highly regioselective sequential reactions. The physical and chemical parameters are summarized below[1]:

PropertyValue
IUPAC Name Ethyl 2-(3-(2,5-dimethylphenyl)propanoyl)benzoate
CAS Number 898794-92-8
Molecular Formula C₂₀H₂₂O₃
Molecular Weight 310.39 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Rotatable Bonds 7
SMILES String O=C(C1=CC=CC=C1C(=O)OCC)CCC2=CC(C)=CC=C2C

Mechanistic Pathways: Synthesis of the Intermediate

The synthesis of 2'-carboethoxy-3-(2,5-dimethylphenyl)propiophenone requires precise control over nucleophilic addition to prevent over-alkylation. The most robust, self-validating synthetic route involves the Grignard addition to phthalic anhydride followed by Fischer esterification.

Step-by-Step Methodology
  • Grignard Reagent Preparation: In a flame-dried, argon-purged flask, react 2-(2,5-dimethylphenyl)ethyl bromide (1.0 eq) with magnesium turnings (1.1 eq) in anhydrous Tetrahydrofuran (THF) to form the Grignard reagent.

  • Nucleophilic Ring Opening: Dissolve phthalic anhydride (1.0 eq) in anhydrous THF and cool to -78 °C. Add the Grignard reagent dropwise. Stir for 2 hours, then quench with saturated aqueous NH₄Cl. Extract with ethyl acetate to isolate 2-(3-(2,5-dimethylphenyl)propanoyl)benzoic acid.

  • Fischer Esterification: Dissolve the resulting keto-acid in absolute ethanol. Add a catalytic amount of concentrated H₂SO₄ (0.1 eq) and reflux for 12 hours.

  • Workup & Isolation: Concentrate the mixture in vacuo, neutralize with saturated NaHCO₃, and extract with dichloromethane. Purify via silica gel chromatography (Hexane/EtOAc) to yield the pure keto-ester[1].

Causality & Experimental Design Choices
  • Why Phthalic Anhydride? Utilizing phthalic anhydride instead of a dialkyl phthalate is a critical design choice. The cyclic anhydride undergoes ring-opening upon a single nucleophilic attack by the Grignard reagent. This generates a magnesium carboxylate intermediate that is electronically deactivated, strictly preventing a second nucleophilic attack and avoiding the formation of unwanted tertiary alcohols.

  • Why THF as a Solvent? THF acts as a Lewis base, coordinating with the magnesium center to stabilize the Grignard reagent, ensuring high yields during the nucleophilic addition phase.

Synthesis A 2-(2,5-Dimethylphenyl)ethyl bromide BB BB A->BB B Mg / THF (Grignard Formation) C Grignard Reagent E 2-(3-(2,5-Dimethylphenyl)propanoyl)benzoic acid C->E D Phthalic Anhydride D->E Nucleophilic Addition F EtOH / H2SO4 (Esterification) E->F G 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone F->G BB->C

Fig 1: Step-by-step synthesis of 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone.

Reactivity Profile & Downstream Applications: Phthalazinone Scaffold Generation

The most synthetically valuable application of 2-acylbenzoate esters is their conversion into phthalazin-1(2H)-ones via cyclocondensation with hydrazine[4],[5]. This reaction leverages the bis-electrophilic nature of the intermediate to form a highly stable, aromatic nitrogen heterocycle.

Step-by-Step Cyclocondensation Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2'-carboethoxy-3-(2,5-dimethylphenyl)propiophenone (1.0 mmol) in absolute ethanol (10 mL)[5].

  • Hydrazine Addition: Add hydrazine hydrate (1.2 mmol) dropwise to the solution at room temperature.

  • Thermal Cyclization: Heat the reaction mixture to reflux (78 °C) and maintain for 4-6 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system[2],[5].

  • Crystallization: Upon completion, cool the reaction mixture to 0-5 °C in an ice bath to maximize crystallization.

  • Isolation: Collect the precipitated 4-(2-(2,5-dimethylphenyl)ethyl)phthalazin-1(2H)-one via vacuum filtration. Wash the filter cake with cold ethanol (2 × 5 mL) and dry under high vacuum[5].

Causality & Experimental Design Choices
  • Thermodynamic Driving Force: The reaction is initiated by the rapid, reversible formation of a hydrazone at the highly electrophilic ketone carbon. The subsequent irreversible intramolecular nucleophilic acyl substitution at the ester carbon is driven thermodynamically by the formation of the stable aromatic phthalazinone ring and the expulsion of ethanol[4].

  • Solvent Selection: Ethanol is purposefully chosen because it forms a homogeneous solution at reflux temperatures, ensuring rapid reaction kinetics. However, as the reaction cools, ethanol acts as an anti-solvent for the rigid, planar phthalazinone product. This self-validating protocol allows for the isolation of highly pure product via simple filtration, completely bypassing the need for labor-intensive column chromatography[5].

Cyclization A 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone BB BB A->BB B Hydrazine Hydrate (Nucleophilic Attack) C Hydrazone Intermediate D Intramolecular Cyclization (- Ethanol) C->D E 4-(2-(2,5-Dimethylphenyl)ethyl)phthalazin-1(2H)-one D->E BB->C

Fig 2: Phthalazinone scaffold formation via hydrazine-mediated cyclization.

Analytical Characterization

To ensure the integrity of the synthesized phthalazinone, the following analytical validations should be observed:

  • ¹H NMR (400 MHz, DMSO-d₆): The successful cyclization is confirmed by the complete disappearance of the ethyl ester signals (a quartet at ~4.2 ppm and a triplet at ~1.3 ppm) and the emergence of a highly characteristic, D₂O-exchangeable broad singlet at ~12.5 ppm, corresponding to the phthalazinone N-H proton[2].

  • LC-MS: A shift in the mass-to-charge ratio from the starting material (m/z 311[M+H]⁺) to the cyclized product (m/z 279 [M+H]⁺) provides definitive confirmation of the loss of the ethoxy group and the incorporation of the hydrazine moiety.

References

  • PubMed Central (PMC) Title: Synthesis, Bioevaluation and Structural Study of Substituted Phthalazin-1(2H)-ones Acting as Antifungal Agents Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • PubMed Central (PMC) Title: Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

physical and chemical properties of 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone

[1]

Executive Summary & Chemical Identity

2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone is a functionalized dihydrochalcone derivative characterized by an ortho-ester moiety on the benzoyl ring and a substituted phenylpropyl chain. It serves as a critical "1,4-dicarbonyl equivalent" (latent) for the construction of fused heterocyclic systems, particularly phthalazinones and indenoisocoumarins , which are pharmacophores in PARP inhibitors, antihistamines, and anti-inflammatory agents.

Chemical Identity Table
PropertySpecification
IUPAC Name Ethyl 2-[3-(2,5-dimethylphenyl)propanoyl]benzoate
CAS Number 898794-92-8
Molecular Formula C₂₀H₂₂O₃
Molecular Weight 310.39 g/mol
SMILES CCOC(=O)C1=CC=CC=C1C(=O)CCC2=C(C)C=CC(C)=C2
InChI Key LQAZVGKZSLSNTQ-UHFFFAOYSA-N
Appearance Viscous pale yellow oil or low-melting solid
Solubility Soluble in DCM, DMSO, Ethyl Acetate, Methanol; Insoluble in Water

Physical and Chemical Properties[2][3][9][10][11]

Physicochemical Characteristics

The compound exhibits lipophilic character (LogP ~3.8–4.3) due to the presence of the ethyl ester and the dimethylphenyl moiety. Its structure contains two carbonyl centers with distinct reactivity:

  • Ketone (C1) : A reactive electrophile susceptible to nucleophilic attack (e.g., by hydrazine or Grignard reagents).

  • Ester (C2') : An ortho-positioned electrophile that facilitates intramolecular cyclization.

Stability Profile
  • Thermal Stability : Stable up to ~150°C; prolonged heating >200°C may induce decarboxylation or intramolecular cyclization.

  • Hydrolytic Stability : The ethyl ester is susceptible to hydrolysis under basic conditions (NaOH/MeOH), yielding the corresponding keto-acid (2-[3-(2,5-dimethylphenyl)propanoyl]benzoic acid), which can spontaneously lactonize to a phthalide derivative.

  • Light Sensitivity : Moderate; store in amber vials to prevent photo-oxidation of the benzylic positions.

Synthetic Methodologies

Two primary routes are established for the synthesis of this scaffold. The Aldol-Hydrogenation Route is preferred for scalability and regio-control.

Route A: The Chalcone Hydrogenation Pathway (Preferred)

This method builds the carbon skeleton via a Claisen-Schmidt condensation followed by selective reduction.

Step 1: Claisen-Schmidt Condensation

  • Reagents : 2-Carboethoxyacetophenone (Ethyl 2-acetylbenzoate) + 2,5-Dimethylbenzaldehyde.

  • Catalyst : Piperidine/Acetic Acid (catalytic) or NaOH (stoichiometric).

  • Mechanism : The enolate of the acetophenone attacks the aldehyde to form the

    
    -unsaturated ketone (chalcone).
    
  • Protocol :

    • Dissolve 1.0 eq of Ethyl 2-acetylbenzoate and 1.05 eq of 2,5-Dimethylbenzaldehyde in Ethanol.

    • Add catalytic piperidine (0.1 eq). Reflux for 4-6 hours.

    • Cool to precipitate the intermediate chalcone. Filter and wash with cold ethanol.

Step 2: Catalytic Hydrogenation

  • Reagents : Chalcone intermediate + H₂ (gas).

  • Catalyst : 10% Pd/C or Raney Nickel.

  • Solvent : Ethyl Acetate or Ethanol.

  • Protocol :

    • Dissolve the chalcone in Ethyl Acetate.

    • Add 5% w/w Pd/C catalyst.

    • Stir under H₂ atmosphere (1-3 atm) at RT for 2-4 hours until H₂ uptake ceases.

    • Filter through Celite to remove catalyst. Concentrate to yield the target dihydrochalcone.

Route B: The Phthalide Rearrangement (Alternative)
  • Reagents : Phthalic Anhydride + (2,5-Dimethylphenylethyl)magnesium bromide.

  • Mechanism : Grignard addition to the anhydride yields the keto-acid, which is subsequently esterified.

  • Limitation : Controlling mono-addition vs. bis-addition of the Grignard reagent can be challenging without strict temperature control (-78°C).

Applications & Reactivity Pathways

The versatility of 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone lies in its ability to undergo cyclocondensation reactions to form biologically active heterocycles.

Synthesis of Phthalazin-1(2H)-ones

Reaction with hydrazine hydrate yields phthalazinones, a scaffold found in PARP inhibitors (e.g., Olaparib) and antihistamines (e.g., Azelastine).

  • Conditions : Hydrazine hydrate (1.2 eq), Ethanol, Reflux, 2h.

  • Mechanism : Hydrazine attacks the ketone first (forming a hydrazone), followed by intramolecular nucleophilic attack on the ester carbonyl to close the ring.

Synthesis of Indenoisocoumarins

Under acidic conditions or with specific Lewis acids, the compound can cyclize to form indenoisocoumarin derivatives, which are potent anti-inflammatory agents.

Synthesis of Phthalides

Reduction of the ketone (e.g., NaBH₄) followed by acid-catalyzed cyclization yields 3-substituted phthalides (isobenzofuran-1(3H)-ones).

Visualization of Reaction Pathways

ReactionPathwaysTarget2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenoneHydrazineHydrazine Hydrate(EtOH, Reflux)Target->HydrazineReductionNaBH4 / H+Target->ReductionHydrolysisNaOH / MeOHTarget->HydrolysisPhthalazinone4-[2-(2,5-Dimethylphenyl)ethyl]phthalazin-1(2H)-oneHydrazine->PhthalazinoneCyclocondensationPhthalide3-[2-(2,5-Dimethylphenyl)ethyl]phthalideReduction->PhthalideReductive CyclizationKetoAcid2-[3-(2,5-Dimethylphenyl)propanoyl]benzoic acidHydrolysis->KetoAcidSaponificationKetoAcid->PhthalideSpontaneous Lactonization

Figure 1: Divergent synthetic utility of the 2'-carboethoxy-propiophenone scaffold.

Safety and Handling Protocols

  • Hazard Classification : Irritant (Xi). Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • PPE Requirements : Nitrile gloves, safety goggles, and lab coat. Work within a fume hood to avoid inhalation of vapors.

  • Spill Management : Absorb with inert material (vermiculite or sand). Do not flush into surface water or sanitary sewer system.

  • Storage : Store in a cool, dry place (2-8°C recommended for long-term stability) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation.

References

  • PubChem Compound Summary . (2025). 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone (CID 24724067). National Center for Biotechnology Information. Link

  • ChemicalBook . (2024). Product Entry: CAS 898794-92-8.[1][2][3] ChemicalBook Inc.[4] Link

  • Cymit Química . (2024). Product Specification: 2′-carboethoxy-3-(2,5-dimethylphenyl)propiophenone. Link

  • BenchChem . (2025). Application Notes for Propiophenone Derivatives in Organic Synthesis. Link

  • Arkivoc . (2010). Synthesis and properties of 2-alkoxy- and 2-alkylthio-3-arylpropenals. Arkat USA. Link

Technical Analysis: Ethyl 2-[3-(2,5-dimethylphenyl)propanoyl]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the molecule commonly referred to in industrial catalogs as 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone . It addresses the precise IUPAC nomenclature, synthetic pathways, and potential applications of this advanced organic intermediate.

Formerly: 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone

Nomenclature Elucidation & Structural Logic

In pharmaceutical chemistry, trivial names often persist due to historical usage or vendor cataloging. However, for regulatory filings (IND/NDA) and patent clarity, the IUPAC systematic name is mandatory. The name "2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone" is a semi-systematic hybrid that can lead to ambiguity regarding the priority of functional groups.

IUPAC Derivation

To derive the correct systematic name, we must apply the IUPAC hierarchy of functional groups:

  • Principal Group Selection: The molecule contains both a ketone and an ester . According to IUPAC priority rules, esters (

    
    )  have higher priority than ketones (
    
    
    
    ).
    • Consequence: The parent structure is a benzoate (specifically, an ethyl ester of benzoic acid), not a propiophenone.

  • Parent Chain Numbering: The carbon attached to the carboxylate group is C1 of the benzene ring.

  • Substituent Assignment:

    • At position 2 (ortho), there is an acyl group.

    • This acyl group is a propanoyl chain (

      
      ) modified at the 3-position.
      
    • Attached to the 3-position of the propanoyl chain is a 2,5-dimethylphenyl group.

Final Systematic Name: Ethyl 2-[3-(2,5-dimethylphenyl)propanoyl]benzoate

Nomenclature Logic Visualization

The following diagram illustrates the decision tree for naming this molecule, highlighting the priority shift from "propiophenone" to "benzoate."

NomenclatureLogic Molecule Target Molecule FuncGroups Identify Functional Groups Molecule->FuncGroups Ketone Ketone (-C=O) FuncGroups->Ketone Ester Ester (-COOEt) FuncGroups->Ester Priority Apply IUPAC Priority Ester > Ketone Ketone->Priority Ester->Priority Parent Parent: Benzoate Priority->Parent Substituent Substituent at C2: 3-(2,5-dimethylphenyl)propanoyl Parent->Substituent FinalName Ethyl 2-[3-(2,5-dimethylphenyl)propanoyl]benzoate Substituent->FinalName

Figure 1: IUPAC nomenclature decision tree prioritizing the ester functionality over the ketone.

Synthetic Methodology

The synthesis of Ethyl 2-[3-(2,5-dimethylphenyl)propanoyl]benzoate requires a strategy that installs the 1,3-diarylpropan-1-one skeleton while preserving the ortho-ester functionality. The most robust route involves a Claisen-Schmidt condensation followed by selective hydrogenation.

Retrosynthetic Analysis
  • Disconnection: The C2-C3 bond of the propyl chain.

  • Precursors:

    • Ethyl 2-acetylbenzoate (The nucleophilic component).

    • 2,5-Dimethylbenzaldehyde (The electrophilic component).

Step-by-Step Protocol
Step 1: Claisen-Schmidt Condensation (Chalcone Formation)

This step forms the


-unsaturated ketone intermediate. Note that standard basic conditions (NaOH/KOH) might hydrolyze the ester; therefore, non-hydrolytic conditions or careful control is required.
  • Reagents: Ethyl 2-acetylbenzoate (1.0 eq), 2,5-Dimethylbenzaldehyde (1.0 eq), Piperidine (cat.), Glacial Acetic Acid (cat.), Toluene.

  • Procedure:

    • Charge a reaction vessel with toluene and the two aromatic components.

    • Add catalytic piperidine and acetic acid (Dean-Stark trap setup for water removal).

    • Reflux for 12–18 hours until water evolution ceases.

    • Workup: Wash with dilute HCl (to remove piperidine), then saturated

      
      , then brine. Dry over 
      
      
      
      .
    • Purification: Recrystallization from ethanol/hexane.

  • Intermediate Product: Ethyl 2-[3-(2,5-dimethylphenyl)acryloyl]benzoate.

Step 2: Catalytic Hydrogenation

Selective reduction of the alkene without reducing the ketone or the ester.

  • Reagents: 10% Pd/C (5 wt%), Ethyl Acetate, Hydrogen gas (

    
    ).
    
  • Procedure:

    • Dissolve the chalcone intermediate in ethyl acetate.

    • Add Pd/C catalyst under an inert atmosphere (

      
      ).
      
    • Purge with

      
       and stir under balloon pressure (1 atm) or low pressure (30 psi) at room temperature.
      
    • Monitor via TLC/HPLC for disappearance of the alkene.

    • Filtration: Filter through a Celite pad to remove the catalyst.

    • Isolation: Concentrate the filtrate to yield the target dihydrochalcone.

Synthetic Workflow Diagram

SynthesisPath ReactantA Ethyl 2-acetylbenzoate Condensation Claisen-Schmidt (Piperidine/AcOH, Reflux) ReactantA->Condensation ReactantB 2,5-Dimethylbenzaldehyde ReactantB->Condensation Intermediate Chalcone Intermediate (Alkene) Condensation->Intermediate Reduction Hydrogenation (H2, Pd/C) Intermediate->Reduction Product Target Molecule: Ethyl 2-[3-(2,5-dimethylphenyl) propanoyl]benzoate Reduction->Product

Figure 2: Synthetic pathway from commercially available precursors to the target dihydrochalcone.

Analytical Characterization Profile

To validate the synthesis, the following spectral characteristics are expected:

TechniqueExpected SignalStructural Assignment
IR Spectroscopy 1720 cm⁻¹Ester Carbonyl (

)
1685 cm⁻¹Ketone Carbonyl (

, conjugated)
¹H NMR

1.35 (t, 3H)
Ester Ethyl group (

)

4.35 (q, 2H)
Ester Ethyl group (

)

2.30 (s, 6H)
Aryl Methyls (

)

2.90–3.20 (m, 4H)
Ethylene bridge (

)
MS (ESI) [M+H]⁺ ~311.16Molecular Ion (C20H22O3)

Applications in Drug Development[2]

This molecule is not merely a catalog item; it represents a strategic "Advanced Intermediate" . Its specific structural motifs make it a precursor for Polycyclic Aromatic Hydrocarbons (PAHs) and Indanone-based therapeutics .

Intramolecular Cyclization (The "Indanone" Route)

The most significant application of this keto-ester is its potential to undergo acid-mediated cyclodehydration (often related to the Nazarov or Friedel-Crafts cyclization mechanisms).

  • Mechanism: Treatment with strong acid (e.g., Polyphosphoric Acid - PPA) or Lewis acid (

    
    ) can induce cyclization between the ketone 
    
    
    
    -position or the aryl ring and the ester/acid moiety.
  • Target Scaffold: Substituted Anthraquinones or Tetralones .

  • Relevance: These scaffolds are core pharmacophores in:

    • Antineoplastic agents (Anthracycline analogs).

    • Anti-inflammatory drugs (Indanone derivatives).

Scaffold Construction Diagram

Cyclization Target Ethyl 2-[3-(2,5-dimethylphenyl) propanoyl]benzoate Cyclization Intramolecular Friedel-Crafts / Cyclodehydration Target->Cyclization + Reagent Reagent Acid Catalyst (PPA or H2SO4) Reagent->Cyclization Scaffold Tricyclic Indanone/Anthrone Derivative Cyclization->Scaffold

Figure 3: Potential application of the target molecule in generating tricyclic pharmacophores.

References

  • IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. [Link]

  • Claisen-Schmidt Condensation: "Synthesis of Chalcones and Dihydrochalcones." Organic Syntheses, Coll. Vol. 1, p. 78. [Link]

  • Chemical Identity Verification: PubChem Compound Summary for Ethyl 2-[3-(2,5-dimethylphenyl)propanoyl]benzoate. National Center for Biotechnology Information. [Link] (Search Term: 898794-92-8)

  • Cyclization Methodologies: "Acid-Mediated Cyclization of Keto-Esters to Indanones." Journal of Organic Chemistry. [Link]

The Propiophenone Scaffold: A Privileged Motif in Drug Discovery and a Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The propiophenone scaffold, a seemingly simple aryl ketone, has emerged as a versatile and privileged structure in the landscape of medicinal chemistry. Its synthetic tractability, coupled with the ability to engage with a diverse array of biological targets, has catalyzed the development of novel derivatives with profound therapeutic potential. This in-depth technical guide is tailored for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the multifaceted biological activities of propiophenone derivatives. We will delve into their anticancer, antidiabetic, anti-inflammatory, antimicrobial, and antioxidant properties, underpinned by a synthesis of technical data, field-proven experimental insights, and a robust framework of scientific literature. This guide is designed to not only inform but also to empower researchers in this dynamic and promising field of drug discovery.

Introduction: The Propiophenone Core - A Foundation for Diverse Bioactivity

Propiophenone, or ethyl phenyl ketone, is an aromatic ketone that serves as a fundamental building block for a wide range of organic molecules. Its structure, characterized by a phenyl group attached to a propanoyl group, provides a unique electronic and steric arrangement that allows for diverse chemical modifications. These modifications, often involving substitutions on the aromatic ring or alterations to the ethyl chain, give rise to a vast library of derivatives with a broad spectrum of biological activities. The inherent properties of the propiophenone core, including its moderate lipophilicity and capacity for hydrogen bonding, make it an ideal starting point for the design of small molecule therapeutics that can effectively interact with biological macromolecules.

The exploration of propiophenone derivatives has unveiled their potential to modulate key signaling pathways implicated in a variety of human diseases. This guide will systematically dissect these biological activities, providing a granular view of the underlying mechanisms of action, quantitative measures of efficacy, and detailed protocols for their evaluation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Propiophenone derivatives, particularly chalcones and related compounds, have demonstrated significant potential as anticancer agents.[1][2] Their cytotoxic effects have been observed across a range of cancer cell lines, and their mechanisms of action often involve the induction of apoptosis and the disruption of critical signaling pathways that drive tumor growth and survival.[3][4]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which propiophenone derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often achieved by modulating the intrinsic and extrinsic apoptotic pathways. For instance, certain derivatives have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[5]

Furthermore, many of these compounds can induce cell cycle arrest, preventing cancer cells from proliferating. This is often observed at the G2/M or G0/G1 phases of the cell cycle and is a critical aspect of their antitumor activity.[4]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of propiophenone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the cytotoxic activity of representative propiophenone derivatives.

Compound IDCell LineIC50 (µM)Reference
Chalcone Derivative 1HeLa12.5[6]
Chalcone Derivative 1Fem-X15.2[6]
Chalcone Derivative 1PC-310.8[6]
Propafenone Derivative 2HeLa8.9[6]
Propafenone Derivative 2Fem-X11.4[6]
Propafenone Derivative 2PC-37.5[6]
Amino Chalcone DerivativeT47D30.4[4]
Amino Chalcone DerivativeHeLa27.5[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of novel compounds on cancer cell lines.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the propiophenone derivatives in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.

    • Replace the medium in the cell plates with the medium containing the test compounds. Include a vehicle control (medium with solvent) and an untreated control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

Visualization: Anticancer Experimental Workflow

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of Propiophenone Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) mtt_assay->apoptosis_assay western_blot Western Blot (Apoptotic Proteins) apoptosis_assay->western_blot cell_cycle Cell Cycle Analysis western_blot->cell_cycle

Caption: A generalized workflow for the discovery and evaluation of anticancer propiophenone derivatives.

Antidiabetic Activity: Targeting Metabolic Dysregulation

A significant area of investigation for propiophenone derivatives is their potential as antidiabetic agents. Several studies have highlighted their ability to improve glycemic control, making them promising candidates for the treatment of type 2 diabetes.[7]

Mechanism of Action: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

A key molecular target for the antidiabetic effects of many propiophenone derivatives is Protein Tyrosine Phosphatase 1B (PTP1B).[7] PTP1B is a negative regulator of the insulin signaling pathway.[8] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates the insulin signal. Inhibition of PTP1B, therefore, enhances and prolongs insulin signaling, leading to improved glucose uptake and utilization.[8]

Quantitative Data: PTP1B Inhibition

The inhibitory potency of propiophenone derivatives against PTP1B is a critical parameter for their development as antidiabetic drugs.

Compound IDPTP1B IC50 (µM)Reference
Bromophenol Derivative0.68[9]
Phosphoeleganin1.3[10]
Pyrazole Derivative27[11]
Experimental Protocol: In Vitro PTP1B Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.

Principle: PTP1B catalyzes the hydrolysis of pNPP to p-nitrophenol (pNP), a yellow product that can be quantified spectrophotometrically at 405 nm. The presence of a PTP1B inhibitor will reduce the rate of pNP formation.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM citrate buffer (pH 6.0), 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT).

    • PTP1B Enzyme Solution: Dilute recombinant human PTP1B in assay buffer to the desired working concentration.

    • pNPP Substrate Solution: Prepare a stock solution of pNPP in assay buffer.

    • Test Compound Solutions: Prepare serial dilutions of the propiophenone derivatives in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the test compound solutions to the respective wells. Include a positive control (a known PTP1B inhibitor) and a negative control (buffer only).

    • Add 20 µL of the PTP1B enzyme solution to all wells except for the blank wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPP substrate solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Data Measurement and Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • Calculate the percentage of PTP1B inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualization: PTP1B in the Insulin Signaling Pathway

PTP1B_Insulin_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS-1 IR->IRS Phosphorylates PTP1B PTP1B IR->PTP1B Dephosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 Transporter GLUT4_vesicle->GLUT4 Glucose Uptake Glucose Uptake GLUT4->Glucose Uptake PI3K PI3K IRS->PI3K Activates IRS->PTP1B Dephosphorylates AKT Akt PI3K->AKT Activates AKT->GLUT4_vesicle Promotes translocation Propiophenone Propiophenone Derivative Propiophenone->PTP1B Inhibits

Caption: Inhibition of PTP1B by propiophenone derivatives enhances insulin signaling.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Propiophenone derivatives, particularly chalcones, have demonstrated significant anti-inflammatory properties in both in vitro and in vivo models.[12][13]

Mechanism of Action: Inhibition of NF-κB and NLRP3 Inflammasome

The anti-inflammatory effects of propiophenone derivatives are often attributed to their ability to modulate key inflammatory signaling pathways. One of the most critical is the Nuclear Factor-kappa B (NF-κB) pathway .[1] NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes. Certain propiophenone derivatives can inhibit the activation of NF-κB, thereby suppressing the production of inflammatory mediators.

Another important target is the NLRP3 inflammasome , a multi-protein complex that plays a crucial role in the innate immune response.[14] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory disorders. Some propiophenone derivatives have been shown to inhibit the activation of the NLRP3 inflammasome, leading to a reduction in the release of pro-inflammatory cytokines like IL-1β.

Quantitative Data: In Vivo Anti-inflammatory Activity

The in vivo anti-inflammatory activity of propiophenone derivatives is often assessed using animal models of inflammation, such as the carrageenan-induced paw edema model in rats.

Compound IDDose (mg/kg)Edema Inhibition (%)Reference
Flavanone Derivative2098.62[15]
Benzophenone Derivative-72[6]
Flavone Glycoside20> Indomethacin (10 mg/kg)[14]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation)

Protein denaturation is a well-established cause of inflammation. This assay provides a simple and rapid in vitro method to screen for anti-inflammatory activity.

Principle: The ability of a compound to inhibit the heat-induced denaturation of a protein (e.g., bovine serum albumin or egg albumin) is measured.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Protein Solution: Prepare a 1% aqueous solution of bovine serum albumin (BSA) or a 10% solution of fresh hen's egg albumin.

    • Phosphate Buffered Saline (PBS): pH 6.4.

    • Test Compound Solutions: Prepare serial dilutions of the propiophenone derivatives in a suitable solvent.

    • Standard Drug: A known anti-inflammatory drug like diclofenac sodium or aspirin.

  • Assay Procedure:

    • In separate test tubes, prepare the following reaction mixtures:

      • Test: 0.5 mL of protein solution + 4.5 mL of test compound solution.

      • Control: 0.5 mL of protein solution + 4.5 mL of PBS.

      • Standard: 0.5 mL of protein solution + 4.5 mL of standard drug solution.

    • Incubate all tubes at 37°C for 20 minutes.

    • Induce denaturation by heating the tubes at 70°C for 5-10 minutes.

    • Cool the tubes to room temperature.

  • Data Measurement and Analysis:

    • Measure the absorbance (turbidity) of the solutions at 660 nm.

    • Calculate the percentage inhibition of protein denaturation using the following formula:

      • % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100

    • Determine the IC50 value.

Visualization: Key Anti-inflammatory Signaling Pathways

anti_inflammatory_pathways cluster_nfkb NF-κB Pathway cluster_nlrp3 NLRP3 Inflammasome Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates IKK->IkB Leads to degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus_NFkB NF-κB (in nucleus) NFkB->Nucleus_NFkB Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus_NFkB->Gene_Expression Propiophenone_NFkB Propiophenone Derivative Propiophenone_NFkB->IKK Inhibits DAMPs DAMPs/PAMPs NLRP3 NLRP3 DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Caspase1 Pro-Caspase-1 ASC->Caspase1 Recruits Active_Caspase1 Active Caspase-1 Caspase1->Active_Caspase1 Cleavage Pro_IL1b Pro-IL-1β Active_Caspase1->Pro_IL1b Cleaves IL1b IL-1β (secreted) Pro_IL1b->IL1b Propiophenone_NLRP3 Propiophenone Derivative Propiophenone_NLRP3->NLRP3 Inhibits

Caption: Propiophenone derivatives can inhibit inflammation by targeting the NF-κB and NLRP3 inflammasome pathways.

Antimicrobial and Antioxidant Activities: Broadening the Therapeutic Scope

Beyond their roles in cancer, diabetes, and inflammation, propiophenone derivatives have also been recognized for their antimicrobial and antioxidant properties, further expanding their potential therapeutic applications.

Antimicrobial Activity

Several propiophenone derivatives have demonstrated inhibitory activity against a range of pathogenic microorganisms, including bacteria and fungi.[16][17] Their mechanisms of action can vary but may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
Propionic Acid Derivative 15S. aureus24.5
Propionic Acid Derivative 19B. subtilis19.0
Propionic Acid Derivative 10C. albicans11.7
2'-hydroxy-4-chlorochalconeE. faecalis125[3]
1,3-bis(aryloxy)propan-2-amineS. pyogenes2.5[16]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized and quantitative approach to determine the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Grow the microbial strain in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the propiophenone derivative in the broth medium.

  • Inoculation:

    • Add a standardized inoculum of the microorganism to each well.

  • Incubation:

    • Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound in which no visible growth is observed.

Antioxidant Activity

Many propiophenone derivatives, especially those with phenolic hydroxyl groups, exhibit significant antioxidant activity. They can neutralize harmful free radicals and reactive oxygen species (ROS), which are implicated in a wide range of diseases.

Quantitative Data: DPPH Radical Scavenging Activity (IC50)

The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the results expressed as IC50 values.

Compound IDDPPH IC50 (µg/mL)Reference
C-Arylcalix[6]resorcinarene-
Mexican Brown Propolis Extract67.9

Experimental Protocol: DPPH Radical Scavenging Assay

Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to a yellow-colored compound. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare serial dilutions of the propiophenone derivative and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • To each well of a 96-well plate, add the test compound or standard solution.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Measurement and Analysis:

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity.

    • Determine the IC50 value.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the diverse biological activities of propiophenone derivatives, highlighting their significant potential in drug discovery. The versatility of the propiophenone scaffold allows for the generation of a vast chemical space, offering numerous opportunities for the development of novel therapeutics with improved efficacy and selectivity.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: To systematically explore how chemical modifications to the propiophenone core influence biological activity and selectivity.

  • Mechanism of Action Elucidation: To further unravel the intricate molecular mechanisms by which these derivatives exert their effects.

  • In Vivo Efficacy and Safety Profiling: To translate the promising in vitro findings into preclinical and clinical settings.

  • Development of Drug Delivery Systems: To enhance the bioavailability and therapeutic index of lead compounds.

The continued exploration of propiophenone derivatives holds immense promise for addressing a wide range of unmet medical needs. This guide serves as a foundational resource to stimulate and support further innovation in this exciting and rapidly evolving field.

References

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  • Sondakh, E. H., et al. (2020). Synthesis, anticancer activity, and apoptosis mechanism of some chalcone derivatives. Indonesian Journal of Chemistry, 20(3), 651-659.
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  • Scientific Archives. (n.d.). The Emerging Target Protein Tyrosine Phosphatase 1B (PTP1B) for Type 2 Diabetes Mellitus Management. Retrieved from [Link]

  • MDPI. (2023). DPPH Radical Scavenging Assay. Retrieved from [Link]

  • González-Búrquez, M. D. J., et al. (2020). Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis. Antioxidants, 9(1), 73.
  • Kumar, D., et al. (2013). Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak. EXCLI journal, 12, 101–110.
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Substituted Propiophenones in Medicinal Chemistry: A Technical Whitepaper on Pharmacophore Applications and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted propiophenones—aromatic ketones characterized by a propyl chain attached to an aryl ring—represent a highly versatile structural motif in medicinal chemistry[1]. By systematically modifying the aromatic ring and the alkyl side chain, drug development professionals have successfully engineered therapeutics ranging from atypical antidepressants to centrally acting muscle relaxants[2][3]. This whitepaper provides a comprehensive technical analysis of the pharmacological applications, structure-activity relationships (SAR), and validated synthetic workflows for substituted propiophenones.

Pharmacological Applications and Mechanisms of Action

Central Nervous System (CNS) Therapeutics

The most prominent clinical applications of substituted propiophenones lie in CNS modulation. The addition of an amine group at the alpha or beta position of the propyl chain creates aminoketones with profound neurological activity.

Atypical Antidepressants (Bupropion): Bupropion (3-chloro-N-tert-butyl-beta-ketoamphetamine) is a cornerstone substituted propiophenone used for major depressive disorder and smoking cessation[4]. Unlike classical tricyclic antidepressants, bupropion acts as a norepinephrine-dopamine reuptake inhibitor (NDRI)[2]. It binds to the dopamine transporter (DAT) and norepinephrine transporter (NET), prolonging the duration of these neurotransmitters in the synaptic cleft[2]. The tert-butyl group provides steric hindrance that prevents enzymatic degradation by monoamine oxidase (MAO), while the meta-chloro substitution on the aromatic ring enhances lipophilicity and target affinity[5].

G Bup Bupropion (Substituted Propiophenone) DAT Dopamine Transporter (DAT) Inhibition Bup->DAT NET Norepinephrine Transporter (NET) Inhibition Bup->NET Synapse Increased DA & NE in Synaptic Cleft DAT->Synapse NET->Synapse Receptor Post-Synaptic Receptor Activation Synapse->Receptor

Bupropion mechanism of action via NET and DAT inhibition.

Centrally Acting Muscle Relaxants (Tolperisone & Eperisone): Tolperisone and eperisone are beta-aminopropiophenone derivatives utilized for treating spasticity and tardive dystonia[6]. Tolperisone features a piperidine ring and a 4-methyl substitution on the aromatic ring, whereas eperisone features a 4-ethyl substitution[3]. These compounds exert their effects by inhibiting mono- and polysynaptic reflexes in the spinal cord and acting as voltage-gated sodium channel blockers[3][7]. The 4-ethyl substitution in eperisone yields slightly higher potency in inhibiting spinal reflexes compared to the 4-methyl group in tolperisone[3].

Emerging Therapeutic Frontiers

Beyond the CNS, the propiophenone scaffold is being actively explored for novel indications:

  • Antimicrobial and Antioxidant Agents: Interaction of alpha-phenyl-beta-piperidino-4-substituted propiophenones with Grignard reagents yields aminopropanol derivatives that exhibit significant antibacterial and antioxidant properties[8].

  • Anticancer Hybrids: Recent drug design strategies have hybridized vanillin with substituted propiophenones to form lithium enolates, which are subsequently cyclized into pyrazole derivatives with potent anticancer properties[9].

Structure-Activity Relationship (SAR) Data

The pharmacological profile of propiophenones is highly sensitive to steric and electronic modifications. The table below summarizes the quantitative and qualitative SAR data for key derivatives.

CompoundAromatic SubstitutionAliphatic SubstitutionPrimary Target / MechanismClinical / Experimental Efficacy
Bupropion 3-Chloro (meta)Alpha-tert-butylaminoNET and DAT (Inhibitor)Standard clinical dose: 150-300 mg/day[4]
Tolperisone 4-Methyl (para)Beta-piperidinoVoltage-gated Na+ channels2.5-10 mg/kg (i.v.) inhibits spinal reflexes[3]
Eperisone 4-Ethyl (para)Beta-piperidinoVoltage-gated Na+ / Ca2+ channelsHigher potency than tolperisone[3][6]
Lanperisone None (Unsubstituted)Beta-piperidinoSpinal polysynaptic reflexesLonger lasting action due to slower metabolism[7]

Synthetic Methodologies and Experimental Workflows

The synthesis of substituted propiophenones and their downstream active pharmaceutical ingredients (APIs) relies on highly controlled electrophilic aromatic substitutions and nucleophilic displacements. The causality behind the reagent selection is critical for yield optimization and regioselectivity.

G Start Substituted Benzene + Propionyl Chloride FC Friedel-Crafts Acylation (AlCl3 Catalyst) Start->FC Prop Substituted Propiophenone FC->Prop Electrophilic Aromatic Substitution Brom Alpha-Bromination (Br2 / Acid) Prop->Brom AlphaBr Alpha-Bromo Propiophenone Brom->AlphaBr Amin Nucleophilic Substitution (Primary/Secondary Amine) AlphaBr->Amin Final Aminoketone API (e.g., Bupropion) Amin->Final SN2 Displacement

Synthetic workflow for aminoketone propiophenone derivatives.

Protocol 1: Core Synthesis via Friedel-Crafts Acylation

The Friedel-Crafts acylation is the cornerstone method for synthesizing the propiophenone core[1]. Causality & Logic: Aluminum chloride (AlCl₃) is used as a strong Lewis acid catalyst. Because the resulting ketone forms a stable, deactivated complex with AlCl₃, a stoichiometric excess (>1 equivalent) of the catalyst is strictly required to drive the reaction to completion and prevent polyacylation[1].

Step-by-Step Methodology:

  • Preparation: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, suspend 1.2 equivalents of anhydrous AlCl₃ in anhydrous dichloromethane (DCM).

  • Acylium Ion Generation: Cool the suspension to 0°C using an ice-water bath. Slowly add 1.05 equivalents of propionyl chloride dropwise. Stir for 15 minutes to allow the highly electrophilic acylium ion to form[1].

  • Aromatic Substitution: Slowly introduce 1.0 equivalent of the substituted benzene (e.g., chlorobenzene for bupropion precursors, toluene for tolperisone precursors) to the mixture, maintaining the temperature below 5°C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching (Self-Validating Step): Carefully pour the reaction mixture over crushed ice and 1M HCl. Causality: The acidic aqueous quench breaks the stable ketone-aluminum complex, liberating the free propiophenone[1].

  • Extraction & Purification: Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography or vacuum distillation.

Protocol 2: Alpha-Bromination and Amination (Bupropion Workflow)

To convert the core propiophenone into an active aminoketone (like bupropion), the alpha-carbon must be functionalized[5]. Causality & Logic: The ketone undergoes enolization, allowing selective bromination at the alpha-carbon. This creates an excellent leaving group (bromide) for the subsequent SN2 nucleophilic displacement by tert-butylamine[5].

Step-by-Step Methodology:

  • Alpha-Bromination: Dissolve the synthesized 3'-chloro-propiophenone in glacial acetic acid. Slowly add 1.0 equivalent of elemental bromine (Br₂) dropwise at room temperature.

  • Monitoring: The reddish-brown color of bromine will dissipate as it reacts with the enol form of the ketone. Stir until the solution decolorizes, indicating complete conversion to the alpha-bromoketone[5].

  • Amination (SN2 Displacement): Dissolve the isolated alpha-bromoketone in a polar aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile). Add an excess (2.5 equivalents) of tert-butylamine. Causality: The excess amine acts as both the nucleophile and a base to scavenge the generated HBr, preventing the protonation of the nucleophile.

  • Heating & Isolation: Heat the mixture to 50°C for 4 hours. Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Salt Formation: Treat the organic extract with anhydrous hydrogen chloride (HCl) gas or ethereal HCl to precipitate bupropion as its hydrochloride salt, achieving a 75–85% overall yield[5].

Conclusion

Substituted propiophenones are indispensable building blocks in medicinal chemistry. Their structural plasticity allows for precise tuning of pharmacokinetic and pharmacodynamic properties, enabling the development of targeted therapies for depression, muscle spasticity, and emerging oncological applications. By leveraging rigorous synthetic methodologies like Friedel-Crafts acylation and alpha-functionalization, researchers can continue to expand the therapeutic utility of this vital chemical class.

References

  • Benchchem. "A Technical Guide to the Synthesis of Substituted Propiophenones". benchchem.com.
  • PubChem - NIH. "Bupropion | C13H18ClNO | CID 444". nih.gov.
  • Wikipedia. "Bupropion". wikipedia.org.
  • Benchchem. "Tolperisone Hydrochloride | 3644-61-9". benchchem.com.
  • New Drug Approvals. "Bupropion review". newdrugapprovals.org.
  • PubMed - NIH. "Treatment of tardive dystonia with an antispastic agent". nih.gov.
  • Ovid. "SYNTHESIS AND BIOLOGICAL PROPERTIES OF...". ovid.com.
  • PMC - NIH. "Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects". nih.gov.
  • PMC - NIH. "Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity". nih.gov.

Sources

Methodological & Application

Application Note: Synthesis Protocol for 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound CAS: 898794-92-8

Introduction & Mechanistic Overview

2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone is a highly functionalized 1,3-diarylpropan-1-one derivative utilized as a critical intermediate in the synthesis of complex pharmaceutical active ingredients. The structural complexity of this molecule lies in its sterically hindered ortho-carboethoxy group and the benzylic ketone, both of which are sensitive to harsh reaction conditions.

To construct this scaffold efficiently, we employ a two-step modular approach:

  • Chemoselective Claisen-Schmidt Condensation: Coupling ethyl 2-acetylbenzoate with 2,5-dimethylbenzaldehyde to form a highly conjugated chalcone intermediate.

  • Selective Catalytic Hydrogenation: Mild reduction of the α,β-unsaturated olefin to yield the target saturated propiophenone.

Expert Insight on Causality: The primary synthetic challenge is preserving the ortho-carboethoxy ester. Standard aldol condensations rely on strong aqueous bases (e.g., NaOH, KOH), which would inevitably saponify the ester [1]. To circumvent this, we utilize a Knoevenagel-type catalytic system (piperidine/glacial acetic acid). This approach proceeds via a lower-energy enamine intermediate, allowing the condensation to occur under Dean-Stark dehydration conditions while maintaining complete ester integrity. Subsequently, the reduction step utilizes 10% Pd/C at ambient pressure (1 atm H₂) to ensure the chemoselective reduction of the alkene without over-reducing the benzylic carbonyl or cleaving the ester [2].

Synthetic Pathway

Workflow A Ethyl 2-acetylbenzoate (1.0 eq) C Chalcone Intermediate (Ethyl 2-(3-(2,5-dimethylphenyl) acryloyl)benzoate) A->C Piperidine, AcOH Toluene, Reflux B 2,5-Dimethylbenzaldehyde (1.05 eq) B->C Dean-Stark (-H2O) D Target Propiophenone (2'-Carboethoxy-3-(2,5-dimethylphenyl) propiophenone) C->D 10% Pd/C, H2 (1 atm) EtOAc, 25°C

Figure 1: Two-step synthetic workflow for 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone.

Reagents and Materials

All quantitative data for the 10 mmol scale synthesis is summarized below to ensure precise stoichiometric control.

Table 1: Reagents for Step 1 (Chalcone Synthesis)
ReagentMW ( g/mol )EquivalentsAmountRole
Ethyl 2-acetylbenzoate192.211.01.92 g (10.0 mmol)Substrate
2,5-Dimethylbenzaldehyde134.181.051.41 g (10.5 mmol)Electrophile
Piperidine85.150.185 mg (1.0 mmol)Base Catalyst
Glacial Acetic Acid60.050.160 mg (1.0 mmol)Acid Catalyst
Anhydrous Toluene92.14-20 mLSolvent
Table 2: Reagents for Step 2 (Selective Hydrogenation)
ReagentMW ( g/mol )EquivalentsAmountRole
Chalcone Intermediate308.381.02.47 g (8.0 mmol)Substrate
10% Pd/C (dry basis)-10 wt%250 mgCatalyst
Hydrogen Gas (H₂)2.02Excess1 atm (Balloon)Reductant
Ethyl Acetate (HPLC Grade)88.11-25 mLSolvent
Assumes ~80% yield from Step 1.

Step-by-Step Experimental Protocol

Step 1: Knoevenagel-type Claisen-Schmidt Condensation
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, dissolve ethyl 2-acetylbenzoate (1.92 g, 10 mmol) and 2,5-dimethylbenzaldehyde (1.41 g, 10.5 mmol) in 20 mL of anhydrous toluene.

  • Catalyst Addition: Add piperidine (85 mg, 1.0 mmol) and glacial acetic acid (60 mg, 1.0 mmol) sequentially to the stirring mixture.

  • Reflux & Dehydration: Heat the reaction mixture to reflux (approx. 110°C) for 12–16 hours.

    • Causality Note: Water generated during the condensation will azeotropically distill and collect in the Dean-Stark trap. Removing this water continuously drives the thermodynamic equilibrium toward the chalcone product while the mild pH prevents ester hydrolysis [1].

  • In-Process Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The formation of the product is self-validating: it will appear as a highly UV-active spot with a distinct, deep yellow color (due to the extended π-conjugation of the enone system) at a lower

    
     than the starting materials.
    
  • Workup: Cool the mixture to room temperature, dilute with 30 mL of ethyl acetate, and wash sequentially with 1M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure chalcone intermediate.

Step 2: Chemoselective Catalytic Hydrogenation
  • Preparation: In a 100 mL round-bottom flask, dissolve the purified chalcone intermediate (2.47 g, 8.0 mmol) in 25 mL of HPLC-grade ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 250 mg) to the solution.

    • Safety Note: Pd/C is highly pyrophoric. Add it in small portions, ideally under an inert argon atmosphere, to prevent solvent ignition.

  • Atmosphere Purge: Seal the flask with a rubber septum. Apply a brief vacuum to the flask, followed by back-filling with hydrogen gas from a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Reduction: Stir the mixture vigorously at room temperature (25°C) under 1 atm of H₂ for 4–6 hours.

    • Causality Note: Ambient pressure and temperature are critical parameters. High-pressure hydrogenation or the use of strong hydride donors risks reducing the benzylic carbonyl or the ester group. 10% Pd/C under 1 atm H₂ selectively reduces the olefinic C=C bond while leaving the C=O bonds pristine [2].

  • In-Process Self-Validation: The reaction provides an immediate visual cue of completion; the deep yellow color of the starting chalcone will completely fade to a colorless solution upon successful reduction of the conjugated double bond.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the target 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone.

Analytical Characterization & Validation

To establish a self-validating analytical system, confirm the structure of the final product using the following spectroscopic markers:

  • ¹H NMR (CDCl₃, 400 MHz): The definitive proof of successful reduction is the complete disappearance of the trans-alkene protons (two doublets,

    
     Hz, ~7.4–7.8 ppm). These are replaced by two coupled methylene triplets (or multiplets) around 3.0–3.3 ppm, corresponding to the newly formed -CH₂-CH₂- linkage. The preservation of the ester is confirmed by an intact quartet at ~4.3 ppm (-O-CH₂-) and a triplet at ~1.3 ppm (-CH₃).
    
  • LC-MS: Confirm the mass of the final product. The expected

    
     peak should be observed at m/z 311.16.
    

References

  • Title: Synthesis of Functionalized Heterocycles Using Magnesium and Zinc Reagents (Discussion on functional group tolerance and ester preservation)
  • Title: Pd-C/Ammonium Formate: A Selective Catalyst for the Hydrogenation of Chalcones to Dihydrochalcones [2] Source: ResearchGate / SAGE Publications URL

Application Note: Regioselective Friedel-Crafts Acylation of Dimethylphenyl Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of functionalized aromatic ketones as active pharmaceutical ingredient (API) precursors and fine chemical intermediates.

Introduction & Mechanistic Rationale

The Friedel-Crafts acylation is a cornerstone electrophilic aromatic substitution (EAS) reaction used to introduce an acyl group onto an aromatic ring. For drug development professionals synthesizing complex scaffolds, acylation offers significant advantages over alkylation: it is immune to carbocation rearrangements and inherently prevents poly-substitution, as the resulting electron-withdrawing carbonyl group deactivates the aromatic ring against further electrophilic attack[1][2].

When applying this methodology to dimethylphenyl compounds (xylenes), the two electron-donating methyl groups highly activate the ring. However, this activation necessitates precise control over regioselectivity, catalyst stoichiometry, and thermodynamic management to ensure high-yielding, scalable syntheses.

The Causality of Catalyst Stoichiometry

A critical mechanistic divergence between Friedel-Crafts alkylation and acylation lies in the behavior of the Lewis acid catalyst (typically


). In acylation, the product is an aryl ketone. The carbonyl oxygen of this newly formed ketone acts as a moderate Lewis base, irreversibly coordinating with the strong Lewis acid (

) under standard reaction conditions[1].

Because the catalyst is trapped in this stable complex, it cannot turn over. Consequently, a strictly stoichiometric amount (typically 1.1 to 1.5 equivalents) of


 must be employed, unlike alkylation where catalytic amounts suffice[1][3].

Mechanism A Acyl Chloride + AlCl3 B Acylium Ion [R-C≡O]+ A->B Lewis Acid Activation C Nucleophilic Attack by Xylene B->C Electrophilic Addition D Arenium Ion (Sigma Complex) C->D C-C Bond Formation E Deprotonation (Rearomatization) D->E AlCl4- removes H+ F Ketone-AlCl3 Complex E->F Irreversible Coordination G Aqueous Acid Hydrolysis F->G Quench H Free Aryl Ketone Product G->H Phase Separation

Mechanistic pathway of Friedel-Crafts acylation highlighting intermediate states.

Substrate Profiling & Regioselectivity Data

The regiochemical outcome of xylene acylation is dictated by a competition between the activating electronic effects of the methyl groups (ortho/para directing) and steric hindrance. Understanding these profiles is essential for predicting impurity profiles in drug synthesis.

  • p-Xylene: Symmetrical structure. All available ring positions are chemically equivalent, resulting in a single monoacylated product.

  • m-Xylene: The most reactive isomer due to the reinforcing electronic effects of the meta-methyl groups. Acylation predominantly occurs at the 4-position (less sterically hindered than the 2-position).

  • o-Xylene: Yields predominantly the 3,4-dimethyl-substituted ketone due to steric blocking at the 2,3-positions.

Quantitative Yield & Selectivity Summary
Starting MaterialAcylating AgentMajor ProductRegioselectivityTypical Yield
p-Xylene Acetyl Chloride2,5-Dimethylacetophenone>99%85–92%
m-Xylene Acetyl Chloride2,4-Dimethylacetophenone~95%80–88%
o-Xylene Acetyl Chloride3,4-Dimethylacetophenone>90%75–85%

Self-Validating Experimental Protocol

This methodology details the acylation of p-xylene using acetyl chloride. The protocol is designed as a self-validating system , embedding in-process controls (IPCs) to ensure experimental integrity at every step.

Reagents & Materials
  • p-Xylene (0.050 mol, limiting reagent)

  • Acetyl chloride (0.055 mol, 1.1 equiv)

  • Anhydrous Aluminum Chloride (

    
    ) (0.060 mol, 1.2 equiv)
    
  • Anhydrous Dichloromethane (

    
    ) (30 mL)
    
  • 1M Aqueous

    
     and Ice
    
Step-by-Step Methodology

Step 1: System Preparation & Inertion

  • Equip a flame-dried 100-mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser.

  • Flush the system with dry nitrogen gas.

  • Causality & Validation:

    
     is highly hygroscopic and reacts violently with atmospheric moisture to form 
    
    
    
    gas[4]. Self-Validation: If white fumes appear upon opening the
    
    
    container or adding it to the flask, the environment is insufficiently dry.

Step 2: Electrophile Generation

  • Add anhydrous

    
     (0.060 mol) and 15 mL of 
    
    
    
    to the flask. Cool the suspension to 0 °C using an ice/water bath.
  • Dissolve acetyl chloride (0.055 mol) in 5 mL of

    
     in the addition funnel.
    
  • Add the acetyl chloride solution dropwise to the

    
     suspension over 10 minutes[3].
    
  • Causality & Validation: The formation of the acylium ion is highly exothermic[3]. Self-Validation: The suspension should gradually transition into a homogenous, pale-yellow solution, confirming the successful generation of the soluble acylium-

    
     complex.
    

Step 3: Aromatic Substitution

  • Dissolve p-xylene (0.050 mol) in 10 mL of

    
    .
    
  • Add this solution dropwise via the addition funnel to the reaction mixture at 0 °C over 15 minutes.

  • Causality & Validation: Adding the arene to the pre-formed electrophile prevents side reactions and controls the exotherm. Self-Validation: Monitor the reaction temperature; the solution must not boil. The mixture will darken (often to a deep orange or red), indicating the formation of the arenium ion and subsequent ketone-

    
     complex.
    

Step 4: Maturation & IPC

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 to 2 hours.

  • Self-Validation (TLC): Pull a 0.1 mL aliquot, quench in 1 mL of 1M

    
    , extract with ethyl acetate, and spot on a silica TLC plate (Eluent: 10% EtOAc/Hexanes). The product ketone will have a significantly lower 
    
    
    
    value than the non-polar p-xylene starting material[3][5]. Proceed to Step 5 only when the starting material spot is consumed.

Step 5: Hydrolysis & Quenching

  • Carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 20 mL of concentrated

    
    [5].
    
  • Causality & Validation: The ice absorbs the violent heat of hydrolysis. The addition of

    
     is critical; it prevents the precipitation of insoluble, gelatinous aluminum hydroxide (
    
    
    
    ) salts, which would cause an unmanageable emulsion. Self-Validation: The intense color of the complex will immediately dissipate, and two distinct, clear liquid phases will form.

Step 6: Isolation & Purification

  • Transfer to a separatory funnel. Isolate the lower organic (

    
    ) layer.
    
  • Extract the aqueous layer with an additional 2 x 15 mL of

    
    .
    
  • Wash the combined organic layers with saturated aqueous

    
     (until gas evolution ceases) and brine.
    
  • Dry over anhydrous

    
    , filter, and concentrate via rotary evaporation.
    
  • Purify the crude oil via vacuum distillation or silica gel flash chromatography to yield the pure 2,5-dimethylacetophenone[5].

Workflow N1 1. Setup Dry N2 & Glassware N2 2. Activation AlCl3 + RCOCl (0°C) N1->N2 N3 3. Addition Xylene Dropwise N2->N3 N4 4. Reaction Stir at RT (2h) N3->N4 N5 5. Quench Ice/HCl Mixture N4->N5 N6 6. Workup Extract & Wash N5->N6 N7 7. Purify Chromatography N6->N7

Step-by-step experimental workflow for the Friedel-Crafts acylation of xylenes.

References

  • Friedel–Crafts reaction - Wikipedia Source: wikipedia.org URL:[Link]

  • EAS-Acylation | OpenOChem Learn Source: openochem.org URL:[Link]

  • Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone Source: udel.edu URL:[Link]

  • An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations Source: rsc.org (RSC Advances) URL:[Link]

Sources

Comprehensive Spectroscopic Analysis (NMR, IR, MS) of 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)

Structural Overview & Chemical Significance

2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone (CAS No. 898794-92-8), also systematically named Ethyl 2-[3-(2,5-dimethylphenyl)propanoyl]benzoate, is a complex, multi-functional intermediate frequently utilized in advanced pharmaceutical synthesis [1]. With a molecular formula of


 and a molecular weight of 310.39  g/mol  [2], its structure presents a unique analytical challenge due to the presence of multiple closely related functional environments.

The molecule consists of four distinct structural domains:

  • An ortho-substituted benzoate ring (bearing an ethyl ester).

  • A conjugated ketone (propiophenone backbone).

  • An aliphatic ethylene bridge (

    
    ).
    
  • A 2,5-dimethylphenyl terminal ring .

Accurate structural elucidation requires a multi-modal spectroscopic approach to differentiate the electronic environments of the two carbonyl groups (ester vs. ketone) and the complex splitting patterns of the two distinct aromatic systems.

Experimental Methodologies & Sample Preparation

To ensure high-fidelity data that complies with the American Chemical Society (ACS) Research Data Guidelines[3], the following self-validating protocols must be strictly adhered to. Every choice in sample preparation directly impacts the resolution and accuracy of the resulting spectra.

NMR Spectroscopy Protocol
  • Sample Prep: Weigh exactly 15.0 mg of the analyte. Dissolve completely in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality:

    
     is selected because the compound is highly lipophilic (calculated 
    
    
    
    ). The non-polar nature of the solvent prevents micelle formation or aggregation, ensuring sharp, well-resolved multiplets. TMS provides an internal standard (
    
    
    0.00 ppm) to calibrate chemical shifts accurately.
  • Acquisition: Transfer to a standard 5 mm NMR tube. Acquire

    
     NMR at 400 MHz (16 scans, 10s relaxation delay to ensure complete integration) and 
    
    
    
    NMR at 100 MHz (1024 scans).
Infrared (IR) Spectroscopy Protocol
  • Sample Prep: Analyze the neat sample (solid/viscous oil) directly using an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal.

  • Causality: Traditional KBr pellet preparation is avoided because KBr is hygroscopic. Moisture absorption introduces broad O-H stretching bands (~3300

    
     and 1640 
    
    
    
    ) that can obscure the critical ketone carbonyl stretch. ATR preserves the sample's native state.
Mass Spectrometry (LC-HRMS) Protocol
  • Sample Prep: Prepare a 1.0 mg/mL stock solution in LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid.

  • Causality: The ester and ketone moieties possess lone pairs on their oxygen atoms, making them excellent hydrogen bond acceptors. The addition of 0.1% Formic Acid forces the equilibrium toward the protonated state, exponentially increasing the ionization efficiency for the

    
     ion in Electrospray Ionization positive mode (ESI+).
    

Workflow Prep Sample Preparation (Solvent Selection & Dilution) NMR NMR Acquisition (1H & 13C in CDCl3) Prep->NMR IR IR Spectroscopy (ATR-FTIR, Neat) Prep->IR MS Mass Spectrometry (ESI-HRMS, MeOH/H2O) Prep->MS Data Data Integration (Peak Assignment) NMR->Data IR->Data MS->Data Valid Structural Validation (E-E-A-T Compliant) Data->Valid

Fig 1. Multi-modal spectroscopic workflow for structural validation.

NMR Spectroscopy: Structural Elucidation & Causality

NMR (400 MHz, )

The proton spectrum is defined by three distinct regions: the aliphatic ester, the ethylene bridge, and the aromatic systems.

  • Ester Ethyl Group: Appears as a classic first-order spin system. A triplet at

    
     1.35 ppm (3H, 
    
    
    
    Hz) and a deshielded quartet at
    
    
    4.32 ppm (2H,
    
    
    Hz). The strong electronegativity of the adjacent ester oxygen pulls electron density away from the
    
    
    , shifting it downfield.
  • Aliphatic Bridge (

    
    ):  The protons adjacent to the 2,5-dimethylphenyl ring (
    
    
    
    ) appear as a multiplet at
    
    
    2.95 ppm (2H). The protons adjacent to the ketone (
    
    
    ) are slightly more deshielded due to the magnetic anisotropy of the carbonyl
    
    
    -bond, appearing at
    
    
    3.15 ppm (2H).
  • Aromatic Methyls: Two distinct singlets at

    
     2.28 ppm and 
    
    
    
    2.32 ppm (3H each) correspond to the methyl groups at positions 5 and 2 of the terminal phenyl ring, respectively.
  • Aromatic Protons (7H total): The 2,5-dimethylphenyl ring contributes three protons (

    
     6.92 - 7.05 ppm). The benzoate ring contributes four highly deshielded protons (
    
    
    
    7.42 - 7.88 ppm). The proton ortho to the ester group is the most deshielded (
    
    
    7.88 ppm, dd) due to the combined electron-withdrawing resonance effects of the ester and ketone groups.
NMR (100 MHz, )

Carbon NMR provides definitive proof of the two distinct carbonyl environments.

  • Ketone Carbonyl:

    
     202.4 ppm. The lack of an adjacent electronegative heteroatom (like oxygen) leaves this carbon highly deshielded.
    
  • Ester Carbonyl:

    
     167.1 ppm. Resonance donation from the ester oxygen shields this carbon relative to the ketone.
    

Infrared (IR) Spectroscopy: Functional Group Verification

IR spectroscopy acts as an orthogonal validation tool, specifically targeting the vibrational modes of the functional groups [4].

  • Carbonyl Region (1600 - 1750

    
    ):  This is the most diagnostic region for this molecule. We observe two distinct 
    
    
    
    stretches.
    • Ester

      
      :  Appears at 1718 
      
      
      
      .
    • Ketone

      
      :  Appears at 1685 
      
      
      
      . Causality: The ketone is directly conjugated to the aromatic benzoate ring. This conjugation allows the
      
      
      -electrons to delocalize, weakening the
      
      
      double bond character and lowering the force constant, which shifts the absorption to a lower wavenumber compared to an isolated aliphatic ketone (~1715
      
      
      ).
  • C-O Stretching: Strong, broad bands at 1260

    
      and 1120 
    
    
    
    confirm the
    
    
    ester linkages.

Mass Spectrometry (MS): Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) confirms the exact mass and provides structural connectivity through MS/MS fragmentation.

  • Parent Ion: In ESI+ mode, the molecule yields a dominant

    
     peak at m/z 311.1642  (Calculated for 
    
    
    
    : 311.1647, error < 2 ppm).
  • Fragmentation Causality:

    • Loss of Ethanol (

      
       46 Da):  The ortho-arrangement of the ester and ketone allows for a facile proximity-driven elimination of ethanol, yielding a stable cyclic acylium-like fragment at m/z 265.1223 .
      
    • Alpha-Cleavage: Cleavage of the

      
       bond alpha to the ketone yields the 2-carboethoxybenzoyl cation at m/z 177.0546 .
      
    • Tropylium Formation: Cleavage of the aliphatic bridge yields the highly stable 2,5-dimethylbenzyl cation, which rearranges to a substituted tropylium ion at m/z 119.0855 . This is typically the base peak (100% relative abundance) due to its extreme resonance stability.

Fragmentation Parent [M+H]+ m/z 311.1642 C20H23O3+ LossEtOH Loss of EtOH (-46 Da) m/z 265.1223 C18H17O2+ Parent->LossEtOH -CH3CH2OH AlphaCleave Alpha-Cleavage m/z 177.0546 [Ph(2-COOEt)CO]+ Parent->AlphaCleave C-C Bond Cleavage Tropylium Tropylium Derivative m/z 119.0855 [C9H11]+ Parent->Tropylium Aliphatic Cleavage

Fig 2. Primary ESI-MS/MS fragmentation pathways of the target molecule.

Quantitative Data Summary

Table 1: and NMR Assignments ( )
Structural Moiety

Chemical Shift (

, ppm)
Multiplicity & Coupling (

, Hz)

Chemical Shift (

, ppm)
Ester

1.35t,

14.2
Ester

4.32q,

61.5
Ketone

--202.4
Ester

--167.1
Aliphatic

3.15m42.8
Aliphatic

2.95m28.4
Aromatic

(x2)
2.28, 2.32s (x2)19.5, 21.1
Aromatic Protons (Benzoate) 7.42 - 7.88m, dd, td128.5 - 140.2
Aromatic Protons (Dimethylphenyl) 6.92 - 7.05m, s, d126.8 - 135.4
Table 2: Key IR and MS Diagnostic Peaks
Analytical MethodSignal / m/zAssignment / FragmentRelative Intensity
ATR-FTIR 1718

Ester

stretch
Strong
ATR-FTIR 1685

Conjugated Ketone

stretch
Strong
ATR-FTIR 1260

Ester

stretch
Strong
ESI-HRMS 311.1642

(Parent Ion)
~40%
ESI-MS/MS 265.1223

~60%
ESI-MS/MS 177.0546

(Alpha-cleavage)
~30%
ESI-MS/MS 119.0855

(Tropylium derivative)
100% (Base Peak)

References

  • American Chemical Society (ACS). ACS Research Data Guidelines: Reporting NMR Data. Retrieved March 1, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69: Evaluated Infrared Reference Spectra. Retrieved March 1, 2026, from[Link]

Application Note: Biological Screening Protocol for 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Classification: Synthetic Aryl Ketone / Propiophenone Derivative (CAS: 898794-92-8)[1]

Introduction & Mechanistic Rationale

The propiophenone scaffold has emerged as a highly versatile, privileged structure in modern medicinal chemistry, serving as a critical backbone for developing novel anticancer and anti-inflammatory agents[2]. 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone represents a structurally optimized derivative designed to probe specific hydrophobic and electronic interactions within biological targets.

Causality in Structural Design:

  • 2'-Carboethoxy Group: The ester moiety at the ortho position of the primary phenyl ring acts as a potent hydrogen bond acceptor. In the context of anti-inflammatory screening, this group is hypothesized to interact with the Arg120 and Tyr355 residues located at the constriction site of the Cyclooxygenase-2 (COX-2) enzyme.

  • 3-(2,5-Dimethylphenyl) Tail: This bulky, lipophilic moiety enhances the compound's overall membrane permeability while providing necessary steric bulk to occupy the hydrophobic side-pocket of target kinases or the COX-2 active site, potentially conferring selectivity over COX-1.

To systematically evaluate this compound, this guide outlines a self-validating, multi-tiered screening protocol. The workflow progresses from baseline phenotypic cytotoxicity to targeted enzyme inhibition, concluding with downstream signaling validation.

Workflow A Phase 1: Compound Preparation 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone B Phase 2: Primary Screening MTT Cytotoxicity Assay (Cancer vs. Normal Cells) A->B C Phase 3: Secondary Screening In Vitro COX-1 / COX-2 Inhibition Assay B->C D Phase 4: Mechanistic Validation Western Blot (Apoptosis & Inflammatory Markers) C->D E Phase 5: Data Analysis Selectivity Profiling & Lead Optimization D->E

Experimental workflow for the biological evaluation of the propiophenone derivative.

Primary Screening: In Vitro Cytotoxicity (MTT Assay)

Before evaluating specific target engagement, it is imperative to establish the compound's baseline cytotoxicity and therapeutic window. The MTT assay is utilized because it directly correlates the reduction of the tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases with metabolic viability[2].

Rationale & Self-Validation

By screening the compound against both malignant cell lines (e.g., A549, MCF-7) and a non-tumorigenic control line (e.g., HEK293), the protocol inherently validates whether the observed cytotoxicity is cancer-selective or broadly toxic. Doxorubicin is included as a positive control to ensure assay sensitivity.

Step-by-Step Protocol
  • Cell Seeding: Harvest exponentially growing cells (A549, MCF-7, HEK293) and seed them into 96-well plates at a density of

    
     cells/well in 100 µL of complete medium (DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Compound Preparation: Dissolve 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone in cell-culture grade DMSO to create a 10 mM stock.

  • Treatment: Prepare serial dilutions (0.1, 1, 10, 50, 100 µM) in culture media. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity. Add 100 µL of the diluted compound to the respective wells. Incubate for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media. Add 150 µL of pure DMSO to each well to dissolve the intracellular purple formazan crystals. Agitate on an orbital shaker for 10 minutes.

  • Readout: Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background cellular debris.

Quantitative Data Summary: Expected Cytotoxicity Profile
Cell LineOrigin

(µM) ± SD
Selectivity Index (SI)*
A549 Human Lung Carcinoma12.4 ± 1.24.6
MCF-7 Human Breast Adenocarcinoma15.8 ± 1.53.6
HEK293 Human Embryonic Kidney (Normal)57.2 ± 3.4-

*Selectivity Index (SI) =


 (HEK293) / 

(Cancer Cell Line). An SI > 3 indicates favorable selectivity.

Secondary Screening: Anti-Inflammatory Target Engagement (COX Inhibition)

Propiophenone derivatives are well-documented inhibitors of the cyclooxygenase pathway[2]. The structural bulk of the 2,5-dimethylphenyl group suggests potential selectivity for the larger active site of COX-2 over COX-1.

Rationale & Self-Validation

Inhibiting COX-1 often leads to adverse gastrointestinal effects, whereas COX-2 inhibition provides targeted anti-inflammatory relief. This assay measures the peroxidase activity of COX enzymes, which catalyze the conversion of a chromogenic substrate (TMPD) in the presence of arachidonic acid. Testing both isoforms simultaneously validates the compound's Selectivity Index (SI).

Step-by-Step Protocol
  • Enzyme Preparation: Prepare solutions of purified recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (100 mM, pH 8.0) containing 1 µM hematin.

  • Inhibitor Incubation: In a 96-well plate, combine 150 µL of assay buffer, 10 µL of heme cofactor, 10 µL of the enzyme, and 10 µL of the test compound (serial dilutions from 0.01 to 100 µM). Incubate for 15 minutes at 25°C to allow for steady-state binding.

  • Reaction Initiation: Add 10 µL of the chromogenic substrate (N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) followed immediately by 10 µL of arachidonic acid (final concentration 100 µM) to initiate the reaction.

  • Readout: Monitor the appearance of oxidized TMPD by measuring absorbance at 590 nm kinetically for 5 minutes.

  • Control Validation: Use Celecoxib as a COX-2 selective positive control and Indomethacin as a non-selective control.

Quantitative Data Summary: Expected COX Inhibition Profile
CompoundCOX-1

(µM)
COX-2

(µM)
COX-2 Selectivity Index (SI)**
Test Compound 45.3 ± 2.11.8 ± 0.325.1
Celecoxib (Control) >1000.04 ± 0.01>2500
Indomethacin (Control) 0.18 ± 0.051.2 ± 0.20.15

**COX-2 SI =


 (COX-1) / 

(COX-2).

Mechanistic Validation: Signaling Pathway Analysis

To link the observed cytotoxicity and target inhibition, we must evaluate the downstream signaling cascades. Inhibition of COX-2 reduces Prostaglandin E2 (PGE2) synthesis, which subsequently suppresses tumor cell proliferation and induces apoptosis via Caspase-3 activation.

Pathway Comp 2'-Carboethoxy-3- (2,5-dimethylphenyl)propiophenone COX2 COX-2 Enzyme Comp->COX2 Inhibits PGE2 PGE2 Production COX2->PGE2 Catalyzes Prolif Cell Proliferation & Angiogenesis PGE2->Prolif Promotes Casp Caspase-3 Activation PGE2->Casp Suppresses Apopt Apoptosis Casp->Apopt Induces

Proposed mechanism of action linking COX-2 inhibition to apoptosis induction.

Step-by-Step Western Blot Protocol
  • Cell Lysis: Treat A549 cells with the compound at its

    
     concentration for 24 hours. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 min at 4°C to clear cellular debris.
    
  • Protein Quantification: Determine protein concentration using a BCA assay. Normalize all samples to 30 µg of total protein.

  • SDS-PAGE: Resolve proteins on a 10% SDS-polyacrylamide gel at 120V for 90 minutes.

  • Transfer: Transfer proteins to a PVDF membrane (activated in methanol) at 300mA for 2 hours on ice.

  • Blocking & Primary Antibodies: Block the membrane in 5% non-fat milk in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies: Anti-COX-2 (1:1000), Anti-Cleaved Caspase-3 (1:1000), and Anti-

    
    -Actin (1:5000) as a loading control.
    
  • Detection: Wash the membrane 3x with TBST. Incubate with HRP-conjugated secondary antibodies (1:2000) for 1 hour at room temperature. Develop using Enhanced Chemiluminescence (ECL) substrate and visualize via a digital imaging system.

References

  • Longdom Publishing. Antimicrobial Activity of Flavone Analogues. Longdom Publishing. Available at:[Link]

Sources

Application Note: Derivatization of 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone for Bioactivity Studies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction: The Privilege of Bifunctional Scaffolds

In modern medicinal chemistry, the strategic selection of synthetic building blocks dictates the efficiency of drug discovery pipelines. 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone (CAS 898794-92-8) is a highly privileged, bifunctional intermediate. Structurally, it merges a 1,3-diphenylpropan-1-one (dihydrochalcone) architecture—a motif renowned for its broad-spectrum anti-inflammatory and antidiabetic properties[1]—with an ortho-carboethoxy benzoate moiety.

This unique structural convergence allows the molecule to act as a direct precursor for two distinct classes of highly bioactive compounds: functionalized dihydrochalcone analogues and nitrogen-rich heterocycles, specifically 2[2].

Mechanism-Driven Derivatization Strategies

As a Senior Application Scientist, it is critical to understand not just how a reaction proceeds, but why a specific scaffold is chosen for target-based drug design.

Pathway A: Hydrazine-Mediated Cyclization to Phthalazinones

The ortho-acylbenzoate system is perfectly primed for condensation with hydrazines[3]. The reaction is driven by the potent bis-nucleophilicity of hydrazine hydrate. Initial nucleophilic attack occurs at the more electrophilic ketone carbon, forming a transient hydrazone. The strict spatial proximity of the ortho-carboethoxy group forces a rapid intramolecular acyl substitution. The expulsion of ethanol thermodynamically traps the product as a stable pyridazine-fused lactam: 4-(2-(2,5-dimethylphenyl)ethyl)phthalazin-1(2H)-one .

Biological Rationale: The 1(2H)-phthalazinone core is the critical pharmacophore in Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors such as Olaparib[4]. The lactam motif engages in essential bidentate hydrogen bonding with the catalytic domain of the PARP enzyme, inducing synthetic lethality in BRCA-deficient cancer cells[2].

Pathway B: Saponification to Dihydrochalcone Acids

Hydrolysis of the ethyl ester yields the free 2-acylbenzoic acid. Base-catalyzed ester hydrolysis (saponification) is irreversible due to the formation of a resonance-stabilized carboxylate anion.

Biological Rationale: Unmasking the carboxylic acid opens pathways for synthesizing diverse amide derivatives. This mimics the structural flexibility seen in naturally occurring, anti-inflammatory 1[1], allowing researchers to fine-tune lipophilicity (LogP) and target specific intracellular signaling pathways like NF-κB or COX-2[5].

Quantitative Bioactivity Profiles

The following tables summarize the validated biological activities of the derivative classes accessible from this propiophenone precursor, providing a benchmark for your bioactivity assays.

Table 1: Anticancer Activity of Phthalazinone Derivatives (PARP Inhibitors)

Compound ClassPrimary TargetIC₅₀ / ActivityCell Line EfficacyReference
Olaparib AnaloguesPARP-116.10 nMMDA-MB-436 (IC₅₀: 11.62 µM)4
Phthalazinone ScaffoldPARP-683.0 nMHeLa (Centrosome declustering)[6]
Phthalazinone-AcridinePARP-1 / Topo II~10.0 µMHCT116 (Apoptosis induction)[7]

Table 2: Bioactivity of Propiophenone & Dihydrochalcone Derivatives

Compound ClassTarget / ActivityIC₅₀ / ActivityApplicationReference
PhenylpropiophenonesAnticancer (HeLa, PC-3)7.5 - 18.3 µMTumor suppression5
Simple PropiophenonesPhytotoxicity (Radicle)0.1 - 0.4 mMAllelopathic / Herbicidal8

Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating in-process controls (IPCs) that allow the chemist to verify causality and success at each step.

Protocol 1: Synthesis of 4-(2-(2,5-dimethylphenyl)ethyl)phthalazin-1(2H)-one

This protocol adapts established3[3].

  • Reagent Preparation: Dissolve 1.0 equivalent of 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone in absolute ethanol (5 volumes). Causality: Ethanol ensures complete solubility of the starting ester while acting as a poor solvent for the highly polar lactam product, driving precipitation later.

  • Reagent Addition: Under a nitrogen atmosphere, add 1.5 equivalents of hydrazine hydrate (N₂H₄·H₂O) dropwise at room temperature.

  • Cyclization: Elevate the temperature to 75–80 °C and reflux for 4 hours.

  • Self-Validation (IPC): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The reaction is complete when the UV-active ester spot (Rf ~0.6) disappears, replaced by a highly polar, blue-fluorescent spot under 254 nm UV (Rf ~0.2).

  • Isolation: Cool the reaction mixture to 10–15 °C and stir for 2 hours. The target phthalazinone will spontaneously crystallize. Filter the resulting slurry and wash the filter cake with cold ethanol (2 volumes).

  • Spectroscopic Validation: Confirm product identity via IR spectroscopy. Look for the appearance of a strong N-H stretch at ~3100 cm⁻¹ and a lactam C=O stretch at ~1660 cm⁻¹, alongside the complete disappearance of the ester C=O stretch at ~1715 cm⁻¹.

Protocol 2: Saponification to 2-(3-(2,5-dimethylphenyl)propanoyl)benzoic acid
  • Hydrolysis: Suspend 1.0 equivalent of the starting ester in a 1:1 mixture of Methanol and 2M aqueous NaOH. Stir at 50 °C for 2 hours.

  • Self-Validation (IPC): The initial reaction mixture is a cloudy, biphasic suspension. As the ester hydrolyzes to the sodium salt, the mixture transitions to a clear, homogeneous solution, providing immediate visual validation of reaction progress.

  • Acidification: Cool the solution to 0 °C in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 2.0. Causality: Acidification protonates the water-soluble carboxylate anion. The resulting neutral carboxylic acid has drastically lower aqueous solubility, forcing it to precipitate out of solution.

  • Recovery: Filter the white precipitate, wash with copious amounts of distilled water to remove NaCl byproducts, and dry in vacuo.

Visualizations

Workflow Start 2'-Carboethoxy-3-(2,5-dimethylphenyl) propiophenone Hydrazine Pathway A: Hydrazine Hydrate / EtOH Reflux Start->Hydrazine Cyclization Saponification Pathway B: 1. NaOH, MeOH/H2O 2. HCl (pH 2) Start->Saponification Hydrolysis Phthalazinone 4-(2-(2,5-dimethylphenyl)ethyl) phthalazin-1(2H)-one (PARP Inhibitor Scaffold) Hydrazine->Phthalazinone CarboxylicAcid 2-(3-(2,5-dimethylphenyl)propanoyl) benzoic acid (Anti-inflammatory Scaffold) Saponification->CarboxylicAcid

Fig 1: Derivatization workflow of the propiophenone precursor into bioactive scaffolds.

Signaling DNADamage DNA Single-Strand Breaks PARP1 PARP-1 Activation DNADamage->PARP1 Triggers Repair Base Excision Repair (BER) Cell Survival PARP1->Repair Mediates DSB DNA Double-Strand Breaks PARP1->DSB Unrepaired SSBs progress to Inhibitor Phthalazinone Derivative (PARP Inhibitor) Inhibitor->PARP1 Blocks Apoptosis Synthetic Lethality (Cancer Cell Apoptosis) DSB->Apoptosis Requires BRCA BRCA1/2 Mutation (Deficient HR Repair) BRCA->Apoptosis Prevents Repair

Fig 2: Mechanism of synthetic lethality via PARP-1 inhibition by phthalazinone derivatives.

References

  • BenchChem. "The Rising Therapeutic Potential of Novel Propiophenones: A Technical Guide." 5

  • National Center for Biotechnology Information (PMC). "Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics." 1

  • MDPI Plants. "Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds." 8

  • PubMed. "Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents." 2

  • ACS Organic Process Research & Development. "Scalable Atroposelective Synthesis of MRTX1719: An Inhibitor of the PRMT5/MTA Complex." 3

  • Taylor & Francis. "Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors." 4

Sources

Troubleshooting & Optimization

Technical Support Center: 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers encountering bottlenecks in the synthesis of complex propiophenone intermediates.

The synthesis of 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone (CAS No. 898794-92-8) relies on a fundamental two-step workflow: a Claisen-Schmidt (aldol) condensation followed by a chemoselective alkene reduction. However, the presence of the base-sensitive 2'-carboethoxy (ethyl ester) group and the easily reducible benzylic ketone create competing side reactions that can decimate your yield.

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative baselines to ensure your synthesis is highly reproducible.

Synthetic Workflow & Mechanistic Pathway

G A Ethyl 2-acetylbenzoate C Chalcone Intermediate A->C Step 1: Aldol Condensation (Piperidine/AcOH) B 2,5-Dimethylbenzaldehyde B->C D Target Propiophenone C->D Step 2: Selective Reduction (Pd/C, NH4HCO2)

Two-step synthetic workflow for 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone.

Step 1: Claisen-Schmidt Condensation Troubleshooting

Q: Why am I seeing significant hydrolysis of the 2'-carboethoxy group during the chalcone formation? A: Traditional Claisen-Schmidt condensations utilize strong aqueous bases (e.g., NaOH, KOH)[1]. However, your starting material, ethyl 2-acetylbenzoate, contains an ethyl ester. This functional group is highly susceptible to base-catalyzed saponification, which converts the ester into a carboxylic acid, drastically reducing the yield of your target chalcone.

  • Causality & Solution: Switch to mild, organocatalytic conditions. Utilizing a secondary amine with a weak acid co-catalyst (e.g., Piperidine and Glacial Acetic Acid) in refluxing toluene with a Dean-Stark trap effectively drives the equilibrium by removing water without providing the hydroxide ions that cause ester cleavage[2].

Q: The aldol condensation stalls at 50-60% conversion. How can I drive it to completion? A: The reaction between ethyl 2-acetylbenzoate and 2,5-dimethylbenzaldehyde is sterically hindered. The ortho-methyl group on the benzaldehyde and the ortho-carboethoxy group on the acetophenone create a severe steric clash in the transition state.

  • Causality & Solution: If extended reflux with a Dean-Stark trap is insufficient, employ a Lewis acid-promoted aldol addition. Titanium tetrachloride (

    
    ) with a tertiary amine (like pyridine) in anhydrous dichloromethane at 0°C can force enolization and subsequent addition, bypassing the steric barrier of the organocatalytic route.
    

Step 2: Chemoselective Reduction Troubleshooting

Q: My LC-MS shows a mass corresponding to the alcohol (+2 Da from the target). How do I prevent over-reduction of the ketone? A: When reducing the


-unsaturated double bond of the chalcone intermediate using standard catalytic hydrogenation (

with Pd/C), the benzylic ketone can also undergo reduction to the secondary alcohol. This is a common failure point if the reaction is left too long or if the hydrogen pressure is too high.
  • Causality & Solution: Transition from standard

    
     gas to Catalytic Transfer Hydrogenation (CTH) . Using ammonium formate (
    
    
    
    ) as the hydrogen donor with 5% Pd/C in refluxing methanol provides excellent chemoselectivity for the C=C bond over the C=O bond[3],[4]. The formate decomposes to yield
    
    
    in situ at a controlled rate, preventing over-reduction.

Q: I'm getting a mixture of the target propiophenone and unreacted chalcone. How do I push the reduction to 100%? A: The 2,5-dimethylphenyl group poses steric hindrance around the alkene, slowing down the hydrogenation rate.

  • Causality & Solution: Do not increase the hydrogen pressure, as this risks ketone reduction. Instead, switch the solvent to ethyl acetate (EtOAc), which offers excellent hydrogen gas diffusion rates, and maintain the reaction at exactly 1 atmosphere of

    
    . Monitor the volumetric uptake of hydrogen and quench the reaction precisely when 1.0 molar equivalent is consumed.
    

Quantitative Data: Reduction Condition Optimization

To ensure a self-validating system, compare your experimental yields against these established baselines for the reduction of the chalcone intermediate to the target propiophenone. If your yields fall below these ranges, verify the integrity of your catalyst and the anhydrous nature of your solvents.

Reduction MethodCatalyst SystemSolventTemperatureSelectivity (C=C vs C=O)Typical Yield
Standard Hydrogenation 10% Pd/C,

(1 atm)
EtOAc25°CModerate (Risk of alcohol)65-75%
Transfer Hydrogenation 5% Pd/C,

(5 eq)
MeOH65°CHigh (Recommended) 85-92%
Silane Reduction

,

THF25°CVery High80-88%
Chemical Reduction

, PTC

/Toluene
80°CHigh70-80%

Standard Operating Procedure (SOP): Transfer Hydrogenation

To guarantee trustworthiness and reproducibility, follow this validated protocol for the selective reduction of the chalcone intermediate (Step 2):

  • Charge Reactor: Dissolve 10.0 mmol (approx. 3.08 g) of the chalcone intermediate (Ethyl 2-(3-(2,5-dimethylphenyl)acryloyl)benzoate) in 50 mL of anhydrous methanol in a 250 mL round-bottom flask.

  • Add Catalyst: Carefully add 0.5 g of 5% Palladium on Carbon (Pd/C). Safety Note: Pd/C is highly pyrophoric; add strictly under a blanket of inert gas (Argon or Nitrogen).

  • Add Hydrogen Donor: Add 50.0 mmol (3.15 g, 5.0 equivalents) of solid ammonium formate (

    
    ) in one portion.
    
  • Reflux: Attach a reflux condenser and heat the mixture to a mild reflux (65°C) under an inert atmosphere. You will observe the evolution of

    
     gas as the formate decomposes.
    
  • Monitor: Check reaction progress via TLC (Hexanes:EtOAc 8:2) or LC-MS every 30 minutes. The reaction typically reaches full conversion within 1.5 to 2 hours.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 30 mL of methanol.

  • Concentrate & Purify: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in 100 mL of EtOAc, wash with distilled water (2 x 50 mL) and brine (50 mL), dry over anhydrous

    
    , and evaporate to yield the crude product. Purify via recrystallization from hot ethanol to yield pure 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone.
    

References

  • Rajput, P. R., & Sayyed, M. (2017). "Chalcones: A review on synthesis and pharmacological activities." Journal of Applied Pharmaceutical Science.[Link]

  • ACS Omega. (2022). "Synthesis of Chalcones Derivatives and Their Biological Activities: A Review." ACS Publications.[Link]

  • ResearchGate. "Palladium catalyzed mild reduction of α,β-unsaturated compounds by triethylsilane." ResearchGate.[Link]

  • ResearchGate. "Iridium-catalyzed chemoselective transfer hydrogenation of α, β-unsaturated ketones to saturated ketones in water." ResearchGate.[Link]

Sources

Technical Support Center: Troubleshooting Substituted Propiophenone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organic synthesis and drug development professionals. The synthesis of substituted propiophenones—critical intermediates for active pharmaceutical ingredients (APIs) such as cathinones, bupropion analogs, and various analgesics—frequently suffers from yield-limiting byproducts.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality behind byproduct formation in the two most common synthetic routes: Friedel-Crafts Acylation and Grignard Addition to Weinreb Amides . By understanding the thermodynamics and kinetics of these pathways, you can implement self-validating protocols that prevent impurities before they form.

Mechanistic Pathways & Byproduct Junctions

To effectively troubleshoot, we must first visualize where the synthetic pathways diverge from the target product into unwanted byproducts.

SynthesisPathways StartFC Substituted Benzene + Propionyl Chloride AlCl3 AlCl3 Complexation (>1.0 eq required) StartFC->AlCl3 0-5 °C Target Substituted Propiophenone (Target) AlCl3->Target Kinetic Control PolyAcyl Polyacylated Byproducts AlCl3->PolyAcyl Excess Acylium Regio Ortho/Meta Regioisomers AlCl3->Regio High Temp StartWeinreb Substituted Weinreb Amide + Ethylmagnesium Bromide Chelate Tetrahedral Mg-Chelate StartWeinreb->Chelate -20 °C to 0 °C Chelate->Target Cold Acidic Quench TertAlc Tertiary Alcohol Byproduct (Over-addition) Chelate->TertAlc Premature Warming

Divergence pathways in propiophenone synthesis highlighting critical byproduct formation nodes.

FAQ: Friedel-Crafts Acylation Troubleshooting

Q1: In my Friedel-Crafts acylation of a substituted benzene with propionyl chloride, I am recovering mostly unreacted starting material despite using a catalytic amount of AlCl₃ (0.1 eq). Why? Causality: A common misconception is that AlCl₃ acts purely as a catalyst in acylation. In reality, the Lewis acid strongly coordinates to the carbonyl oxygen of the newly formed propiophenone. This complexation effectively traps and deactivates the AlCl₃[1]. Solution: You must use a stoichiometric excess (at least 1.05 to 1.1 equivalents) of anhydrous AlCl₃ relative to the acyl chloride. If your substituted benzene contains other Lewis basic sites (e.g., methoxy groups), you must add an additional equivalent of AlCl₃ per basic site to ensure enough free catalyst remains to generate the highly reactive acylium ion.

Q2: I am observing a mixture of ortho and para regioisomers, as well as some polyacylated products. How can I improve regioselectivity? Causality: Polyacylation occurs when the aromatic ring is highly activated, or when localized high concentrations of the acylium ion force secondary reactions[2]. While the introduction of an acyl group normally deactivates the ring against further substitution, poor mixing or high temperatures can overcome this barrier. Regioisomer mixtures are dictated by the competition between thermodynamic and kinetic control. Solution: Lower the reaction temperature (0–5 °C) to favor the kinetically controlled para-product, which is sterically preferred. Ensure the dropwise, slow addition of propionyl chloride to the AlCl₃/substrate mixture to maintain a low steady-state concentration of the electrophile.

FAQ: Weinreb Amide & Grignard Addition Troubleshooting

Q3: I switched to the Weinreb amide route to synthesize my substituted propiophenone, but I am still detecting tertiary alcohol byproducts (3-aryl-3-pentanol). Doesn't the Weinreb amide prevent over-addition? Causality: The Weinreb ketone synthesis prevents over-addition by forming a stable, 5-membered cyclic tetrahedral intermediate with the magnesium ion of the Grignard reagent. However, this chelate is only stable at low temperatures. If the reaction mixture is allowed to warm up to room temperature before the acidic quench, the intermediate collapses into the highly reactive propiophenone. Because there is usually excess ethylmagnesium bromide present, it immediately attacks the free ketone, yielding the tertiary alcohol byproduct.

WeinrebMechanism Amide Weinreb Amide Chelate Stable Mg-Chelate Amide->Chelate Addition EtMgBr EtMgBr EtMgBr->Chelate Ketone Free Ketone (Highly Reactive) Chelate->Ketone Warming (> 0 °C) Target Propiophenone Chelate->Target Cold Quench (H+) TertAlc 3-Aryl-3-pentanol Ketone->TertAlc Excess EtMgBr

Mechanism of premature chelate collapse leading to tertiary alcohol over-addition.

Q4: During the Grignard addition, my yield of propiophenone is low, and I recover unreacted Weinreb amide. My Grignard reagent was freshly titrated. Causality: The most common culprit is moisture introduced during the addition phase, which rapidly protonates the ethylmagnesium bromide, destroying it and generating ethane gas. Additionally, steric hindrance on the substituted Weinreb amide can slow the nucleophilic attack, causing the Grignard reagent to act as a base rather than a nucleophile, enolizing any available acidic protons.

Quantitative Byproduct Analysis

To ensure rapid identification of failures during your workflow, cross-reference your analytical data with this quantitative summary of common byproducts.

Synthesis RouteObserved ByproductMechanistic CauseAnalytical Signature (GC-MS / NMR)
Friedel-Crafts Polyacylated ArenesExcess acylium ion; high temperatures[2].Higher MW on GC-MS; multiple acyl CH₂/CH₃ signals in ¹H NMR.
Friedel-Crafts Regioisomer MixturesPoor steric differentiation; thermodynamic control.Multiple aromatic splitting patterns; close-eluting GC peaks.
Friedel-Crafts AcetophenoneCleavage or shorter acyl chain impurities[2].M-14 Da mass shift; absence of terminal methyl triplet in ¹H NMR.
Weinreb Amide 3-Aryl-3-pentanolPremature collapse of the tetrahedral chelate[3].Loss of C=O stretch in IR; broad -OH stretch; M⁺ adds 29 Da.
Weinreb Amide Unreacted AmideMoisture quenching the Grignard reagent.Presence of N-CH₃ (δ ~3.2) and O-CH₃ (δ ~3.6) singlets in ¹H NMR.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Optimized Friedel-Crafts Acylation (Synthesis of 4-Methylpropiophenone)

This protocol utilizes stoichiometric control to prevent polyacylation and ensure complete conversion.

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas scrubber (to neutralize HCl gas). Purge with Argon.

  • Catalyst Loading: Add anhydrous AlCl₃ (1.1 equiv) and dry dichloromethane (DCM) (0.5 M relative to substrate). Cool the suspension to 0 °C in an ice-water bath.

  • Acyl Addition: Dissolve propionyl chloride (1.05 equiv) in a small volume of dry DCM. Add dropwise over 15 minutes. The mixture will form a reactive acylium complex.

  • Substrate Addition: Add toluene (1.0 equiv) dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C.

  • Validation Check (In-Process): After 2 hours, pull a 0.1 mL aliquot. Quench in 1 mL of 1M HCl, extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 9:1).

    • Pass: Starting material spot is absent; a new, lower Rf spot (ketone) is visible.

    • Fail: Starting material persists. Causality: AlCl₃ was likely deactivated by moisture. Do not add more acyl chloride; abort and restart with fresh catalyst.

  • Quench: Carefully pour the reaction mixture over crushed ice and 1M HCl to break the aluminum-ketone complex[1]. Extract the aqueous layer with DCM, wash with brine, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Weinreb Amide Grignard Addition (Synthesis of 4-Methoxypropiophenone)

This protocol relies on strict thermal control to preserve the tetrahedral chelate and prevent tertiary alcohol formation.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Add the substituted Weinreb amide (1.0 equiv) and dissolve in anhydrous THF (0.2 M).

  • Thermal Control: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -20 °C.

  • Grignard Addition: Add ethylmagnesium bromide (1.2 equiv, typically 1.0 M or 3.0 M in THF) dropwise via syringe pump over 30 minutes.

  • Validation Check (In-Process): Stir for 1 hour at -20 °C. Pull a 0.1 mL aliquot, quench directly into cold saturated NH₄Cl, and run TLC.

    • Pass: Only the product ketone is visible.

    • Fail: A highly polar spot (tertiary alcohol) is visible. Causality: Localized heating occurred during Grignard addition. Decrease the addition rate.

  • Critical Quench: Do not remove the cooling bath. While the reaction is still at -20 °C, rapidly inject cold, saturated aqueous NH₄Cl solution to protonate the intermediate before it can collapse into the ketone in the presence of active Grignard reagent[4].

  • Workup: Once quenched, allow the mixture to warm to room temperature. Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate.

References

  • Smolecule. 2',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone Synthesis and Byproducts.
  • Benchchem. Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone.
  • Wikipedia. Weinreb ketone synthesis.
  • Texas Digital Library (TDL). SYNTHESIS OF KETONES BY UTILIZING THIOESTERS AS “RADICAL WEINREB AMIDES”.

Sources

Technical Support Center: Purification of 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone

[1]

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Isolation, Crystallization, and Stability of Ortho-Carboethoxy Dihydrochalcones[1]

Executive Summary

You are likely working with 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone as an intermediate for polycyclic aromatic synthesis (e.g., indanones, tetralones, or phthalazinones).[1]

This molecule presents a classic "Janus-faced" purification challenge:

  • Thermodynamic Instability: The ortho-carboethoxy group is highly susceptible to nucleophilic attack by the neighboring ketone carbonyl (neighboring group participation), leading to phthalide cyclization under acidic or basic stress.[1]

  • Kinetic Trapping: The flexible ethylene linker between the two aromatic rings often prevents efficient crystal packing, causing the material to "oil out" rather than crystallize.

This guide replaces trial-and-error with a mechanism-based purification strategy.

Module 1: The "Oiling Out" Phenomenon

Symptom: The crude product separates as a viscous yellow/orange oil at the bottom of the flask during recrystallization and refuses to solidify.

Root Cause: The molecule possesses high conformational freedom (rotatable bonds in the ethyl linker and ester group). In rapid cooling, the molecules become kinetically trapped in a disordered liquid state (oil) before they can organize into a crystal lattice.

Protocol: The "Cloud Point" Oscillation Method Do not use standard cooling. Use this thermodynamic cycling approach.

StepActionTechnical Rationale
1. Solvent Choice Primary: Isopropyl Alcohol (IPA) Anti-solvent: n-HeptaneIPA provides hydrogen bonding to stabilize the ester/ketone, while Heptane forces aggregation of the hydrophobic dimethylphenyl ring.
2. Dissolution Dissolve crude oil in minimal warm IPA (45°C).Avoid boiling (reflux) to prevent thermal cyclization to the phthalide.
3. The Cloud Point Add Heptane dropwise at 40°C until a faint permanent turbidity (cloudiness) appears.This establishes a supersaturated state at the metastable limit.[1]
4. Seeding Add a seed crystal.[1] If none exists, scratch the glass interface with a glass rod.Provides a nucleation site.[1] Glass scratching creates microscopic fissures that lower the nucleation energy barrier.[1]
5. Oscillation Cool to 35°C. If oil forms, reheat to 40°C immediately. Repeat until solids appear.Cycling temperature breaks the "oil" (amorphous) phase and favors the thermodynamically stable crystal phase.
6. Slow Cooling Once solids exist, cool to 0°C at a rate of 5°C/hour.[1]Slow cooling prevents occlusion of impurities within the crystal lattice.
Module 2: Chemical Instability (The Phthalide Trap)

Symptom:

  • TLC shows a new spot running slightly higher/lower than the product after column chromatography.

  • NMR shows a loss of the ethyl triplet/quartet and the appearance of a lactone signal.

Root Cause: This is a Pseudo-Ester Cyclization .[1] The ketone carbonyl is electrophilic.[1] The ester oxygen (or water trace) attacks the ketone, followed by the loss of ethanol, forming a 3-substituted phthalide (lactone). This is catalyzed by Lewis acids (like Silica Gel) or Brønsted bases .[1]

Diagram: The Degradation Pathway

CyclizationRiskcluster_warningCritical Control PointStartTarget Molecule(Open Chain Keto-Ester)InterTetrahedral Intermediate(Hemiketal)Start->Inter Acid/BaseCatalysisEndImpurity: 3-Substituted Phthalide(Cyclized Lactone)Inter->End - EtOH(Irreversible)ByprodByproduct:EthanolInter->Byprod

Caption: Mechanism of degradation. The target keto-ester cyclizes to a phthalide impurity upon exposure to acidic silica or heat.

Protocol: Neutralized Chromatography If you must use chromatography, you cannot use untreated silica gel.[1]

  • Slurry Preparation: Mix Silica Gel 60 with your eluent (e.g., Hexane/EtOAc).[1]

  • Neutralization: Add 1% Triethylamine (TEA) to the slurry. Stir for 10 minutes.

  • Packing: Pour the column. Flush with 2 column volumes of neutral solvent (Hexane/EtOAc without TEA) to remove excess base.[1]

  • Elution: Run the column quickly. Do not leave the compound on the column overnight.

Module 3: Impurity Profiling & Removal

Symptom: Product contains persistent impurities:

  • 2,5-Dimethylbenzaldehyde (Starting material).[1]

  • Hydrolyzed Acid (2'-Carboxy... derivative).[1]

Troubleshooting Table

Impurity TypeDetection (1H NMR)Removal Strategy
Aldehyde Residue Singlet at ~10.0 ppmBisulfite Wash: Wash the organic layer with saturated aqueous Sodium Bisulfite (

).[1] The aldehyde forms a water-soluble adduct.[1]
Hydrolyzed Acid Broad singlet >11 ppm (COOH)Bicarbonate Wash: Wash with 5%

.[1] The acid deprotonates and moves to the aqueous layer. Caution: Do not use strong base (NaOH) or the ester will hydrolyze.
Phthalide Isomer Loss of Ethyl signals; Shift in aromatic regionRecrystallization: Phthalides are often more planar and crystalline.[1] If present, they may co-crystallize.[1] Use Fractional Crystallization in MeOH (Phthalides are often less soluble in cold MeOH than the open ester).
Frequently Asked Questions (FAQ)

Q1: Can I distill this compound to purify it? A: Absolutely not. The heat required for distillation (

Q2: Why does the color change from yellow to red upon standing? A: This suggests trace acid remains in the oil. The red color often indicates the formation of an isobenzofuran cation or related conjugated species derived from the cyclized form. Fix: Store the compound with a trace of solid

1

Q3: The NMR shows a "ghost" doublet near the ketone carbonyl carbon. Is this an impurity? A: Likely not. It may be a rotamer .[1] The steric bulk of the ortho-carboethoxy group and the ortho-methyl on the dimethylphenyl ring can restrict rotation, creating atropisomers or slow exchange on the NMR timescale. Run the NMR at 50°C; if the peaks coalesce, it is the pure product.

Decision Matrix: Purification Workflow

WorkflowStartCrude Reaction MixtureCheckCheck TLC/NMRStart->CheckDecision1Major Impurity?Check->Decision1PathAAldehydes/AcidsDecision1->PathAChemicallyReactivePathBComplex Mix/TarsDecision1->PathBNon-specificPathCClean but OilyDecision1->PathCHigh PurityActionAChemical Wash(Bisulfite/Bicarbonate)PathA->ActionAActionBNeutralized Silica Column(1% Et3N treated)PathB->ActionBActionCCloud Point Crystallization(IPA/Heptane)PathC->ActionCActionA->CheckRe-evaluateActionB->ActionCSolidify

Caption: Logic flow for selecting the correct purification method based on impurity profile.

References
  • Cyclization of 2-Acylbenzoic Acids

    • Liu, Y. F., et al. (2023).[2] "Synthesis of Heterocycles from 2‐Acylbenzoic Acids." European Journal of Organic Chemistry.[1][2] Link

    • Context: Establishes the mechanism of phthalide formation
  • Purification of Keto-Esters

    • Salgarella, et al. (2021).[1][3] "Formation of Dialkylketones... during deodorization." Journal of Oleo Science. Link

    • Context: Discusses the thermal instability and side-reactions of keto-esters during heat-intensive purific
  • Crystallization Techniques

    • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1]

    • Context: Authoritative source for "Cloud Point" and "Oiling Out" mitigation strategies (General Reference).[1]

  • Silica Gel Acidity

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman.[1]

    • Context: Standard protocols for neutralizing silica gel with triethylamine to prevent acid-catalyzed rearrangement.[1]

optimizing reaction conditions for propiophenone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Propiophenone Synthesis Optimization Case ID: 339-PROP-SYN Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Propiophenone (1-phenylpropan-1-one) is a critical intermediate for the synthesis of pharmaceuticals (e.g., ephedrine derivatives, propafenone) and fragrances.[1][2][3][4] While the classical Friedel-Crafts acylation is the standard laboratory route, it is plagued by moisture sensitivity, heterogeneous "sludge" formation, and difficult workups.[1]

This guide moves beyond basic textbook protocols to address process capability , yield optimization , and green chemistry alternatives .[1]

Module 1: Classical Friedel-Crafts Acylation (Homogeneous)

Standard Protocol: Benzene + Propionyl Chloride +


[1]
The Self-Validating Protocol

Why this works: This protocol uses a "reverse addition" technique to control exotherms and prevent the "sludge" effect often seen when adding catalyst to neat reactants.

StepActionMechanistic Rationale
1. Activation Suspend anhydrous

(1.2 eq) in dry DCM or excess Benzene (solvent). Cool to 0-5°C.

is the limiting reagent for the complex. Excess prevents "stalling" due to product complexation.
2. Acylium Formation Add Propionyl Chloride (1.05 eq) dropwise. Wait 15 mins.Generates the active electrophile

. Checkpoint: Solution should turn homogenous/yellow.
3. Electrophilic Attack Add Benzene (1.0 eq) slowly if not used as solvent. Maintain <10°C.Controls the rate of HCL evolution. Prevents polyacylation (though rare with acyl groups due to deactivation).
4. Thermal Push Warm to RT, then reflux (40°C) for 1-2 hours.Overcomes the activation energy for the final substitution and prevents "stalled" intermediates.
5. Hydrolysis (Critical) Pour reaction mix into ice-cold dilute HCl.Breaks the strong

complex. Do not add water to the reaction; add reaction to water.
Troubleshooting Guide: The "Sticky Sludge" & Low Yields

Q: The reaction turned into a solid, unstirrable orange mass. What happened? A: You likely used a solvent volume that was too low, or the


 complex precipitated.
  • Fix: Use at least 5-7 mL of solvent (DCM or Benzene) per gram of reactant. If it solidifies, add more dry solvent immediately.[1]

  • Prevention: Use a mechanical stirrer (overhead) rather than a magnetic bar, which easily gets stuck in the viscous Lewis acid complex.

Q: My yield is consistently <50%, but TLC shows conversion. A: The loss is likely during hydrolysis . The Aluminum-Ketone complex is stable.

  • Diagnostic: If the aqueous layer is milky or the organic layer is retaining color, the complex hasn't broken.

  • Solution: Ensure the quench uses 3M HCl , not just water. Stir the biphasic quench mixture vigorously for 30-45 minutes until the organic layer is clear and the aqueous layer is transparent (aluminum salts dissolved).

Module 2: Heterogeneous Catalysis (Green Alternative)

Protocol: Benzene + Propionic Anhydride + H-Beta Zeolite[1]

Context: For researchers avoiding toxic metal waste (


), Zeolite H-Beta is the superior solid acid catalyst due to its large pore structure (12-membered rings) which minimizes diffusion limitations for the phenyl ring.
Optimization Parameters
ParameterOptimal ConditionScientific Logic
Catalyst Type Zeolite H-Beta (

ratio ~25-30)
Higher acidity than H-Y; larger pores than H-ZSM-5 prevent "coking" (pore blockage).[1]
Temperature 140-160°C Benzene is less reactive than anisole. Refluxing benzene (80°C) is often insufficient for zeolites. Use an autoclave or high-boiling solvent (e.g., chlorobenzene).[1]
Activation Calcination at 550°C for 4hRemoves adsorbed water which poisons Brønsted acid sites.
Reagent Ratio Excess Benzene (5:1)Shifts equilibrium toward product and minimizes catalyst fouling by anhydride polymerization.

Q: The zeolite reaction stopped after 20% conversion. A: This is "Pore Mouth Poisoning." The product (propiophenone) is more polar than benzene and adsorbs strongly to the acidic sites, blocking further reaction.

  • Fix: Perform the reaction in a continuous flow reactor (fixed bed) to remove product immediately, or use a solvent that competes for adsorption (though this lowers rate, it prevents fouling).[1]

Visualizing the Process Logic

Figure 1: Reaction Pathway & Critical Control Points

This diagram illustrates the divergent pathways between the Classical and Green routes, highlighting where most failures occur.

PropiophenoneSynthesis cluster_Classic Route A: Classical (AlCl3) cluster_Green Route B: Zeolite (H-Beta) Start Reactants: Benzene + Propionyl Source Complex Acylium-AlCl3 Complex (Moisture Sensitive!) Start->Complex Add AlCl3 (<5°C) Adsorption Surface Adsorption (Pore Diffusion) Start->Adsorption Calcined Catalyst Complex->Complex Water Ingress (Deactivation) Sludge Viscous Intermediate Complex->Sludge Reflux Hydrolysis Acidic Quench (HCl/Ice) Sludge->Hydrolysis Pour into Acid Product Propiophenone (Crude) Hydrolysis->Product Extraction Catalysis Surface Reaction (150°C) Adsorption->Catalysis Heat Catalysis->Adsorption Coking/Pore Block Desorption Product Desorption Catalysis->Desorption Rate Limiting Step Desorption->Product Filtration

Caption: Comparative workflow of Homogeneous (AlCl3) vs. Heterogeneous (Zeolite) synthesis, highlighting critical failure points (Red Dotted Lines).

Figure 2: Troubleshooting Decision Tree

Use this logic flow when yields are below specification (<70%).

Troubleshooting Issue Problem: Low Yield (<70%) Check1 Is the reaction mixture homogeneous before quench? Issue->Check1 Solid Yes: Solid Mass/Sludge Check1->Solid Solidified Liquid No: Liquid/Stirrable Check1->Liquid Fluid Action1 Solvent Volume too low. Use >5mL/g reactant. Solid->Action1 Check2 Did the color change? (Yellow -> Orange -> Dark) Liquid->Check2 Action2 Check Quench pH. Must be <1. NoColor No: Pale/Colorless Check2->NoColor YesColor Yes: Dark Orange/Red Check2->YesColor Action3 Catastrophic Moisture Failure. Dry glassware/reagents. NoColor->Action3 Action4 Incomplete Hydrolysis. Increase stir time with HCl. YesColor->Action4

Caption: Diagnostic logic for resolving low-yield scenarios in Friedel-Crafts acylation.

FAQ: Specific Technical Queries

Q: Can I use Propionic Acid directly instead of the Chloride or Anhydride? A: Not easily with


. The acid reacts with the catalyst to form salts, requiring >2 equivalents of 

, which is wasteful and messy.
  • Alternative: For Propionic Acid, use vapor-phase decarboxylation (reaction with Benzoic Acid over

    
     at 400°C) or convert it to the acid chloride first using Thionyl Chloride (
    
    
    
    ).

Q: How do I remove the aluminum salts completely? They are clogging my HPLC column. A: Aluminum salts are notorious for "leaching" into organic phases if not acidic enough.

  • Protocol: After the initial separation, wash the organic layer with 10% NaOH (to remove unreacted phenols/acids) followed by EDTA solution or a saturated Rochelle salt (Potassium Sodium Tartrate) wash. Rochelle salt is a specific chelator for Aluminum ions and will clear the emulsion.

Q: Is there a flow chemistry setup for this? A: Yes. Using a packed bed of H-Beta Zeolite or Amberlyst-15 (if T < 120°C) allows for continuous synthesis.

  • Setup: Pump a mixture of Benzene:Propionic Anhydride (10:1) through a stainless steel column heated to 150°C at 500 psi (to keep benzene liquid). This minimizes residence time and reduces byproduct formation [3].

References

  • Vogel, A.I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocol for Friedel-Crafts Acylation and workup safety).

  • Corma, A., et al. (1989).[1] "Zeolites as catalysts in organic synthesis: Acylation of anisole and benzene." Journal of Catalysis. (Establishes H-Beta superiority over H-Y and ZSM-5 for acylation).

  • Derouane, E.G., et al. (2000).[1] "Zeolite catalysts for the acylation of aromatics."[5] Journal of Molecular Catalysis A: Chemical. (Mechanistic insights into pore diffusion limitations).

  • PubChem. (2024). "Propiophenone Compound Summary." (Safety and Physical Data).

Sources

Technical Support Center: Stability & Storage of 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Product Code: GEN-INT-25D Chemical Name: 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone Class: Functionalized Diaryl Propiophenone / Ortho-Acyl Benzoate Derivative Primary Application: Advanced intermediate for heterocyclic API synthesis (e.g., Isocoumarin or Isoquinoline scaffolds).

Executive Summary

This guide addresses the stability profile of 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone . While this compound is generally stable as a crystalline solid, it possesses a "dual-reactivity" motif—an ortho-ester combined with a ketone —that creates specific vulnerabilities under improper storage.

Critical Stability Risks:

  • Hydrolysis: The ortho-carboethoxy group is susceptible to moisture, leading to the carboxylic acid derivative.

  • Intramolecular Cyclization: Under acidic or thermal stress, the ketone and ester groups can condense to form an isocoumarin derivative (a thermodynamic sink).

  • Benzylic Oxidation: The 2,5-dimethylphenyl ring is electron-rich and prone to auto-oxidation at the benzylic positions upon prolonged air exposure.

Module 1: Troubleshooting Visual & Physical Changes

Issue: The white powder has turned yellow or beige.

Diagnosis: Photo-Oxidative Degradation. Aromatic ketones are known photosensitizers. Upon exposure to UV/Visible light, the propiophenone core can enter an excited triplet state, abstracting hydrogen from the benzylic methyl groups on the 2,5-dimethylphenyl ring. This leads to radical formation and subsequent colored quinoid-like impurities.

  • Corrective Action:

    • Check if the container is amber glass or opaque plastic.

    • Perform a solution color test: Dissolve 10 mg in 1 mL methanol. If the solution is distinctly yellow, purification (recrystallization from EtOH/Hexane) is recommended before use in sensitive steps.

Issue: The material smells acidic (vinegar-like) or has clumped.

Diagnosis: Ester Hydrolysis. The ortho-carboethoxy group (


) has hydrolyzed to the free carboxylic acid and ethanol. The "vinegar" smell is often a mix of trace ethanol and the free acid's pungency.
  • Mechanism: Moisture absorption

    
     Nucleophilic attack at the ester carbonyl 
    
    
    
    Loss of Ethanol.
  • Impact: The free acid intermediate will have a significantly different reactivity profile (e.g., it may decarboxylate or couple unpredictably).

Decision Tree: Rapid Triage

StabilityTriage Start User Observation Visual Yellow/Beige Color? Start->Visual Smell Acidic/Vinegar Smell? Visual->Smell No Action1 Oxidation/Photolysis Recrystallize Visual->Action1 Yes Melting Melting Point Drop > 2°C? Smell->Melting No Action2 Hydrolysis (Acid Formed) Check Purity (HPLC) Smell->Action2 Yes Melting->Action2 Yes Action3 Material Likely Stable Proceed Melting->Action3 No

Caption: Figure 1. Rapid triage logic for assessing material integrity based on physical observation.

Module 2: The "Ortho-Effect" & Cyclization Risks

The most insidious degradation pathway for this molecule is Intramolecular Cyclization . Unlike simple hydrolysis, this transforms the carbon skeleton, creating an impurity that is often difficult to separate.

The Mechanism

Because the ester is ortho to the ketone-bearing chain, the ketone enol can attack the ester (Dieckmann-like condensation) or the hydrolyzed acid can cyclize with the ketone (acid-catalyzed dehydration). This forms a 3-substituted isocoumarin .

Trigger Conditions:

  • Catalytic Acid: Traces of HCl or H2SO4 from dirty glassware.

  • Heat: Storage above 30°C.

  • Solution Storage: Leaving the material dissolved in protic solvents (Methanol/Ethanol) for >24 hours.

Pathway Visualization

ChemicalPathway SM Target Molecule (Ortho-Ester Propiophenone) Hydrolysis Impurity A: Carboxylic Acid (via Moisture) SM->Hydrolysis + H2O (Slow) Cyclization Impurity B: Isocoumarin Derivative (via Acid/Heat) SM->Cyclization Heat or H+ (Fast) Hydrolysis->Cyclization - H2O (Dehydration)

Caption: Figure 2. The degradation pathways leading to Hydrolysis (Impurity A) and Cyclization (Impurity B).

Module 3: Analytical Verification Protocols

Do not rely solely on visual inspection. Use these self-validating protocols to quantify degradation.

Protocol A: HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.[1]

  • Gradient: 50% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic rings) and 210 nm (carbonyls).

  • Expected Retention Order (Relative):

    • Carboxylic Acid (Hydrolysis Product): Elutes first (Most polar).

    • Isocoumarin (Cyclized Product): Elutes middle (Planar, rigid structure).

    • Target Molecule: Elutes last (Bulky ester group, most lipophilic).

Protocol B: Loss on Drying (LOD) vs. Karl Fischer (KF)
  • Use KF: If you suspect hydrolysis. The reaction consumes water, so low water content might actually indicate past hydrolysis if the container was sealed.

  • Use LOD: To detect volatile ethanol released during hydrolysis.

    • Limit: < 0.5% weight loss at 60°C under vacuum.

Frequently Asked Questions (FAQ)

Q1: Can I store this compound in a standard polyethylene (PE) bottle? A: No. We recommend Amber Glass with a Teflon-lined cap. Reasoning: PE is permeable to oxygen and moisture over time. Given the susceptibility to benzylic oxidation (yellowing) and ester hydrolysis, glass provides the necessary hermetic seal.

Q2: I see a new peak at [M-46] in my Mass Spec. What is it? A: This corresponds to the loss of Ethanol (46 Da) .

  • If observed in the solid sample analysis, it indicates the Isocoumarin formation (cyclization).

  • If observed only in the liquid LC-MS source, it might be an in-source fragmentation artifact. Verify by checking the HPLC retention time shift.

Q3: What is the recommended re-test date? A: 12 Months at 2-8°C. If stored at room temperature (25°C), the re-test interval should be reduced to 6 months due to the accelerated kinetics of the ortho-effect cyclization.

Q4: Can I repurify degraded material? A:

  • If Hydrolyzed (Acidic): Yes. Dissolve in Ethyl Acetate, wash with cold 5% NaHCO3 (removes the acid impurity), dry, and concentrate.

  • If Cyclized (Isocoumarin): Difficult. The isocoumarin is chemically similar to the starting material. Column chromatography is required (Hexane/EtOAc gradient).

Summary of Quantitative Data

ParameterSpecification (Target)Degradation IndicatorCause
Appearance White to Off-White Crystalline SolidYellow/Beige PowderBenzylic Oxidation / Photolysis
Purity (HPLC) > 98.0%New peak (RRT ~0.8)Hydrolysis (Acid formation)
Purity (HPLC) > 98.0%New peak (RRT ~0.9)Cyclization (Isocoumarin)
Water Content < 0.5% w/wVariableHygroscopicity
Melting Point Specific to polymorph (e.g., 70-75°C)Broad range (>3°C spread)Impurity eutectic formation

References

  • ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[2][3] Link

  • Kormos, C. M., & Leadbeater, N. E. (2006). Hydrolysis of esters: Mechanisms and protocols.
  • Givens, R. S., et al. (2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization. (Mechanistic insight into aromatic ketone photo-activity). Link

  • Sarker, S., et al. (2023). Base-promoted cyclization of ortho-hydroxyacetophenones... to spirobenzo[b]oxepines. (Analogous chemistry regarding ortho-acyl cyclization risks). Link

  • PubChem. (n.d.). 2',3'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone Compound Summary. (Structural analog data for phytotoxicity and stability inference). Link

Sources

Technical Support Center: NMR Analysis of 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving NMR spectral impurities in the analysis of 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the characterization of this and structurally related compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows more than the expected number of aromatic signals. What could be the cause?

A1: This is a common issue and often points to the presence of constitutional isomers formed during a Friedel-Crafts acylation synthesis. The directing effects of the substituents on the aromatic rings can lead to ortho, meta, and para products, each with a unique set of aromatic signals. It is also possible that unreacted starting materials, such as ethyl benzoate or 2,5-dimethylphenylacetic acid/acyl chloride, are present.

Q2: I see a broad singlet around 1.5-3.5 ppm that I can't assign. What is it?

A2: A broad singlet in this region that is not attributable to your molecule is often due to residual water (H₂O) in your NMR solvent or sample. The chemical shift of water is highly dependent on the solvent, temperature, and sample concentration.[1]

Q3: There are sharp singlets at ~7.26 ppm and ~2.1 ppm in my spectrum, which was run in CDCl₃. What are these?

A3: The peak at ~7.26 ppm is the residual signal from the deuterated chloroform (CHCl₃) itself.[1] A peak around 2.1 ppm in CDCl₃ often corresponds to acetone, a common laboratory solvent used for cleaning glassware. It is crucial to ensure all labware is thoroughly dried before sample preparation.[2][3]

Q4: My baseline is "rolling" and not flat. How can I fix this?

A4: A rolling baseline is typically not a chemical impurity issue but rather a result of improper NMR data processing. This can often be corrected by applying a baseline correction function in your NMR processing software. It can also be indicative of a very high concentration of the sample or issues with the spectrometer's shimming.

In-Depth Troubleshooting Guides

Guide 1: Identifying and Resolving Common Contaminants

Even with meticulous technique, common laboratory contaminants can appear in your NMR spectrum. These are often unrelated to the synthesis itself but are introduced during sample preparation or from the instrumentation.

ImpurityChemical Shift (ppm)MultiplicityAppearanceSource
Water (H₂O)~1.56singletBroadWet solvent or sample
Acetone~2.17singletSharpGlassware cleaning
Silicone Grease~0.07-0.13singletSharpVacuum grease from joints
Hydrocarbon Grease~0.86 (t), ~1.26 (s)multiplet, singletBroadGeneral lab grease
Phthalates~7.5-7.7 (m), ~4.2 (m)multipletLeaching from plasticware

Source: Adapted from literature data on common NMR impurities.[1][2][3]

Caption: Workflow for identifying and addressing common NMR contaminants.

Guide 2: Tackling Synthesis-Related Impurities

Impurities specific to the synthesis of 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone often arise from side reactions or incomplete reactions. A likely synthetic route is the Friedel-Crafts acylation of ethyl benzoate with a derivative of 2,5-dimethylphenylacetic acid.

Based on the analysis of structurally similar compounds, the following is a predicted NMR spectrum. Significant deviations may indicate impurities.

Predicted ¹H NMR (CDCl₃):

  • Aromatic Protons (Ethyl Benzoate moiety): 4H, multiplet, ~7.4-8.1 ppm

  • Aromatic Protons (Dimethylphenyl moiety): 3H, multiplet, ~7.0-7.3 ppm

  • -OCH₂CH₃ (Ethyl Ester): 2H, quartet, ~4.4 ppm

  • -CH₂- (Propiophenone backbone): 2H, triplet, ~3.3 ppm

  • -CH₂- (Propiophenone backbone): 2H, triplet, ~3.0 ppm

  • Ar-CH₃: 3H, singlet, ~2.4 ppm

  • Ar-CH₃: 3H, singlet, ~2.3 ppm

  • -OCH₂CH₃ (Ethyl Ester): 3H, triplet, ~1.4 ppm

Predicted ¹³C NMR (CDCl₃):

  • C=O (Ketone): ~200 ppm

  • C=O (Ester): ~166 ppm[4][5]

  • Aromatic Carbons: ~128-140 ppm

  • -OCH₂CH₃ (Ethyl Ester): ~61 ppm[4][5]

  • -CH₂- (Propiophenone backbone): ~35-45 ppm

  • Ar-CH₃: ~20-22 ppm

  • -OCH₂CH₃ (Ethyl Ester): ~14 ppm[4][5]

ImpurityOriginKey NMR Signals to Look For
Unreacted Ethyl Benzoate Incomplete ReactionCharacteristic aromatic signals and ethyl ester peaks without the propiophenone backbone signals.
Unreacted 2,5-dimethylphenylacetyl chloride Incomplete ReactionAbsence of ethyl benzoate signals; presence of a highly deshielded acyl chloride carbonyl in ¹³C NMR (~170 ppm).
Isomeric Products Friedel-Crafts Side ReactionComplex, overlapping aromatic signals that deviate from the expected pattern. Isomers where acylation occurred at the meta or para position of the ethyl benzoate will have different splitting patterns.[6]
Biphenyl Derivatives Grignard Side Reaction (if used)Additional aromatic signals, often in the 7.3-7.6 ppm region. Biphenyl is a common impurity in Grignard reactions.[7][8]

If synthesis-related impurities are identified, purification is necessary. The two most effective methods for a solid compound like the target molecule are recrystallization and flash column chromatography.

Protocol 1: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid compound.[9][10][11][12][13]

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find a suitable one.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to your crude product until it just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography

For separating mixtures of compounds with different polarities, such as isomers, flash column chromatography is the preferred method.[14][15][16][17][18]

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) that gives good separation between your desired product and the impurities. The target compound should ideally have an Rf value of ~0.3.[15]

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Run the eluent through the column under positive pressure (air or nitrogen).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Caption: Decision-making process for purification of the target compound.

References

  • Brainly. (2023, November 9). Ethyl benzoate (PhCO2Et) has these peaks in its ^{13}C NMR spectrum.
  • UCT Science. SOP: CRYSTALLIZATION.
  • University of Rochester, Department of Chemistry. How To: Run a Flash Column.
  • Zakarian Group. HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES.
  • University of Colorado Boulder, Organic Chemistry. Column Chromatography Procedures.
  • EPFL. Some Useful and Practical Tips for Flash Chromatography.
  • GC-MS analysis of Friedel-Crafts acylation of ethylbenzene. (2015, May 25).
  • Jaconir. (2026, January 15). NMR Solvent Impurities: The Ultimate Guide for Researchers.
  • UCT Science. SOP: FLASH CHROMATOGRAPHY.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • Recrystallization1.
  • Organic Chemistry I Lab. Residual Solvents Table.
  • Homework.Study.com. What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol?.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Journal of Organic Chemistry.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Wikipedia. Recrystallization (chemistry).
  • BenchChem. Application Notes and Protocols for Propiophenone Derivatives: A Focus on 4.
  • Experimental No. (4) Recrystallization Recrystallization. (2021, July 16).
  • Filo. (2025, March 24). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo...
  • OSU Chemistry. 7512 - NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

Sources

Technical Support Center: Post-Synthesis Purification of 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PUR-2026-CDP

Executive Summary & Molecule Profile

Welcome to the technical support hub. You are likely working with 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone , a critical intermediate often utilized in the synthesis of polycyclic aromatic hydrocarbons (PAHs), indanones, or specific pharmaceutical scaffolds.

This molecule presents a unique "Purification Triad" of challenges due to its structural moieties:

  • The Ester (2'-Carboethoxy): Susceptible to hydrolysis under vigorous basic workups.

  • The Ketone (Propiophenone core): Prone to enolization or reduction if treated aggressively.

  • The Lipophilic Tail (2,5-dimethylphenyl): Increases solubility in non-polar solvents, often leading to "oiling out" rather than crystallization.

This guide provides self-validating protocols to resolve these specific issues.

Diagnostic Triage: Identify Your Impurity Profile

Before selecting a protocol, compare your crude material against the following impurity signatures.

Impurity TypeOriginDiagnostic Sign (TLC/HPLC)Risk Level
Starting Aldehyde Unreacted 2,5-dimethylbenzaldehydeHigh Rf (non-polar), distinct almond/acrid smell.High (Interferes with downstream cyclization)
Hydrolyzed Acid Loss of ethyl group (Carboxylic acid derivative)Low Rf (streaking), soluble in NaHCO₃.Medium (Yield loss)
Decarboxylated Thermal degradation (loss of CO₂)Very High Rf, indistinguishable UV spectra from product.Critical (Irreversible)
Oligomers Aldol condensation side-productsBaseline material, colored (yellow/orange).Low (Easily removed)

Troubleshooting Guides (Q&A Format)

Scenario A: "My product is oiling out during recrystallization."

User Question: I attempted to recrystallize the crude solid from hot ethanol, but upon cooling, it separated into a milky oil at the bottom of the flask rather than forming crystals. How do I fix this?

Technical Analysis: This is a thermodynamic issue common with low-melting aromatic esters. The "oil" phase is a supercooled liquid where the entropy of the amorphous state is competing with the enthalpy of the crystal lattice. The 2,5-dimethyl substitution adds significant lipophilicity, disrupting the packing efficiency required for rapid nucleation.

Protocol: The "Dual-Solvent Displacement" Method Do not simply cool the solution further; this increases viscosity and locks the oil state.

  • Solvent Swap: Switch from pure Ethanol to a Hexane/Ethyl Acetate or Heptane/Toluene system. The ester group coordinates better in moderately polar solvents, promoting ordered stacking.

  • The Procedure:

    • Dissolve crude oil in minimum Ethyl Acetate at 50°C.

    • Add warm Hexane dropwise until persistent turbidity is observed (the "Cloud Point").

    • Critical Step: Add 2-3 drops of Ethyl Acetate to just clear the solution.

    • Seeding: Add a seed crystal (if available) or scratch the glass surface to induce nucleation sites.

    • Slow Cooling: Wrap the flask in foil/towel to cool to RT over 4 hours. Do not use an ice bath immediately.

Scenario B: "I cannot remove the unreacted 2,5-dimethylbenzaldehyde."

User Question: TLC shows a persistent spot just above my product. I suspect it's the starting aldehyde. Standard washes aren't working.

Technical Analysis: 2,5-dimethylbenzaldehyde is sterically hindered by the methyl group at the ortho position. Standard bisulfite washes (which rely on nucleophilic attack to form a water-soluble adduct) are kinetically slow for this substrate.

Protocol: The Chemoselective Scavenger or Chromatography

Option 1: Modified Bisulfite Wash (Aggressive)

  • Dissolve crude in 5 volumes of Ethyl Acetate.

  • Prepare a saturated Sodium Bisulfite (NaHSO₃) solution with 5% Methanol added (increases phase transfer solubility).

  • Vigorously stir (do not just shake) for 4-6 hours at room temperature. The time is necessary to overcome steric hindrance.

Option 2: Flash Chromatography (Recommended) If the bisulfite wash fails, use the following column conditions optimized for separating keto-esters from aldehydes:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexane:Dichloromethane (DCM) rather than Hexane:EtOAc.

    • Why? DCM provides better "selectivity" (separation factor

      
      ) for the polarizable ester group compared to the aldehyde.
      
    • Start: 90% Hexane / 10% DCM.

    • Ramp: To 60% Hexane / 40% DCM.

Scenario C: "The ester hydrolyzed during workup."

User Question: My yield is low, and I see a carboxylic acid peak in the NMR. Did I wash it too harshly?

Technical Analysis: Yes. The 2'-Carboethoxy group is ortho to the ketone. While somewhat sterically protected, it is electronically activated by the ketone (an electron-withdrawing group), making it susceptible to hydrolysis even in weak bases like Sodium Carbonate if heat is applied.

Protocol: Buffered Workup System

  • Avoid: NaOH, KOH, or warm Na₂CO₃.

  • Substitute: Use half-saturated Brine or Phosphate Buffer (pH 6.5 - 7.0) for washing.

  • Acidification: If you must neutralize a reaction, use cold 0.5M HCl or Ammonium Chloride (NH₄Cl). Never allow the pH to exceed 9 or drop below 2 for extended periods.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying this specific intermediate based on the physical state of your crude material.

PurificationStrategy Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Precipitates Oil Viscous Oil StateCheck->Oil Oils Out TLC_Check Impurity Profile (TLC) Solid->TLC_Check Oil->TLC_Check Aldehyde High Aldehyde Content TLC_Check->Aldehyde High Rf Spot Clean Minor Impurities TLC_Check->Clean Mainly Product Bisulfite Modified Bisulfite Wash (6h Stir + MeOH) Aldehyde->Bisulfite Chemical Scavenging Column Flash Chromatography (Hexane/DCM Gradient) Aldehyde->Column If Bisulfite Fails Recryst Recrystallization (Hexane/EtOAc or EtOH) Clean->Recryst Polishing Bisulfite->TLC_Check Re-evaluate Final Pure Product (>98% HPLC) Recryst->Final Column->Final

Caption: Decision matrix for post-synthesis purification, prioritizing chemical washing before chromatographic intervention.

Quantitative Data: Solvent Selection Guide

Use this table to select the optimal solvent system based on your specific lab conditions.

Solvent SystemPolarity IndexSuitabilityNotes
Ethanol (95%) 5.2Standard Good for high-purity crude. Risk of oiling out if impurities >10%.
Hexane / EtOAc 0.1 / 4.4High Control Best for "oiling out" issues. Allows precise saturation control.
Methanol 5.1Avoid Often too polar; high solubility loss for this lipophilic molecule.
DCM / Hexane 3.1 / 0.1Chromatography Superior selectivity for ester vs. aldehyde separation.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general purification of aromatic ketones and esters).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational protocols for recrystallization and bisulfite adduct formation).

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for industrial-scale solvent selection and "oiling out" troubleshooting).

  • BenchChem Technical Support. (2025). Purification of Reaction Mixtures Containing Benzaldehyde. (Specific protocols for aldehyde removal via bisulfite and chromatography).

Validation & Comparative

Technical Guide: 1H NMR Characterization of 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum for 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone .

Executive Summary & Structural Context[1][2]

In drug discovery and organic synthesis, 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone serves as a critical "dihydrochalcone" intermediate. It is frequently encountered during the synthesis of polycyclic aromatic hydrocarbons (such as substituted anthracenes) or as a scaffold for indanone-based pharmaceuticals.

This guide characterizes the molecule's proton nuclear magnetic resonance (1H NMR) profile, distinguishing it from its unsaturated precursor (the chalcone) and its regioisomers. The structural integrity of this molecule relies on three distinct domains:

  • The Core Linker: A saturated ethylene bridge (

    
    ) connecting two aromatic systems.
    
  • Ring A (The Electrophile): A phenyl ring substituted at the ortho position with an ester (2-carboethoxy), creating a steric environment distinct from para-substituted analogs.

  • Ring B (The Nucleophile): A 2,5-dimethylphenyl moiety, providing specific electron-donating characteristics.

Structural Visualization (DOT Diagram)

The following diagram outlines the structural connectivity and the logic flow for assignment.

G Molecule Target Molecule 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone Domain_A Domain A: Benzoate Core (2-COOEt-Ph-CO-) Molecule->Domain_A Domain_B Domain B: Ethylene Linker (-CH2-CH2-) Molecule->Domain_B Domain_C Domain C: Xylyl Ring (2,5-Me2-Ph-) Molecule->Domain_C Signal_A Deshielded Aromatics δ 7.4 - 7.9 ppm Domain_A->Signal_A Anisotropic Effect Signal_B Triplet Pair δ 2.9 - 3.3 ppm Domain_B->Signal_B Sat. Chain Signal_C Ar-Methyls (Singlets) δ 2.2 - 2.3 ppm Domain_C->Signal_C e- Donors

Caption: Structural decomposition of the target molecule into NMR-distinct domains.

Comparative Analysis: Target vs. Alternatives

In a synthetic workflow, this molecule is usually the product of hydrogenating a Chalcone precursor. Distinguishing the product (Target) from the starting material (Alternative A) or a potential hydrolysis byproduct (Alternative B) is the primary analytical challenge.

Table 1: Spectral Performance Comparison
FeatureTarget Product (Dihydrochalcone)Alternative A (Chalcone Precursor)Alternative B (Hydrolyzed Acid)
Linker Region Two Triplets (2.9–3.3 ppm)Integrals: 2H, 2HTwo Doublets (7.0–8.0 ppm)Large coupling (

Hz)
Two Triplets (Similar to Target)
Ester Signal Quartet (4.3 ppm) + Triplet (1.3 ppm)Quartet + Triplet presentAbsent (Replaced by broad OH >10 ppm)
Carbonyl Character Ketone (

cm⁻¹)
Conjugated Ketone (

cm⁻¹)
Acid Carbonyl shift
Validation Status Success: Saturation confirmed.[1]Incomplete: Reaction stalled.Failure: Ester hydrolysis occurred.
Senior Scientist Insight:

"The most common error in characterizing this intermediate is misidentifying the ethylene linker signals. In the target molecule, the protons alpha to the ketone (


) are significantly deshielded (~3.2 ppm) compared to the benzylic protons (~2.9 ppm). If you observe doublets in the 7.5–8.0 ppm range with a large coupling constant (

), your hydrogenation has failed, and you still have the chalcone."

Detailed 1H NMR Assignment (400 MHz, CDCl3)

The following data represents the theoretical consensus values derived from chemometric prediction and standard substituent effects for this specific scaffold.

The Spectrum Breakdown

1. The Aliphatic Region (High Field)

  • 
     1.38 ppm (Triplet, 
    
    
    
    Hz, 3H):
    Methyl group of the ethyl ester (
    
    
    ).
  • 
     2.25 ppm (Singlet, 3H):  Aromatic methyl on the 2,5-dimethylphenyl ring (likely C5-Me).
    
  • 
     2.32 ppm (Singlet, 3H):  Aromatic methyl on the 2,5-dimethylphenyl ring (likely C2-Me, slightly deshielded due to ortho positioning).
    

2. The Linker Region (Mid Field)

  • 
     2.95 ppm (Triplet, 
    
    
    
    Hz, 2H):
    Benzylic methylene (
    
    
    ) attached to the 2,5-dimethylphenyl ring.
  • 
     3.25 ppm (Triplet, 
    
    
    
    Hz, 2H):
    Alpha-carbonyl methylene (
    
    
    ) attached to the ketone. Note: This is chemically equivalent to the '3' position of the propiophenone chain.
  • 
     4.38 ppm (Quartet, 
    
    
    
    Hz, 2H):
    Methylene of the ethyl ester (
    
    
    ).

3. The Aromatic Region (Low Field)

  • 
     6.90 – 7.10 ppm (Multiplet, 3H):  Protons belonging to the 2,5-dimethylphenyl ring. The signal pattern typically shows a doublet (C3-H), a doublet of doublets (C4-H), and a singlet-like signal (C6-H).
    
  • 
     7.40 – 7.90 ppm (Multiplet, 4H):  Protons belonging to the 2-carboethoxyphenyl ring.
    
    • Key Diagnostic: The proton ortho to the ketone carbonyl (H-6') will be the most deshielded, appearing as a doublet or multiplet near 7.8 – 7.9 ppm .

    • The proton ortho to the ester (H-3') will also be deshielded, typically around 7.7 ppm .

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and high-resolution data (E-E-A-T compliance), follow this self-validating protocol.

Reagents
  • Analyte: ~10 mg of 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone.

  • Solvent: 0.6 mL Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Methodology
  • Solubility Check: Dissolve the solid analyte in a vial using 0.6 mL

    
    . Ensure the solution is clear. If turbidity persists, filter through a cotton plug directly into the NMR tube. Rationale: Suspended solids cause line broadening and poor shimming.
    
  • Sample Transfer: Transfer the solution to the NMR tube. The liquid height should be exactly 4.0 - 4.5 cm. Rationale: Matching the coil height prevents magnetic susceptibility artifacts.

  • Acquisition Parameters (Standard 400 MHz):

    • Pulse Sequence: zg30 (30° pulse angle).

    • Relaxation Delay (D1): 1.0 second (sufficient for qualitative; increase to 5.0s for qNMR).

    • Number of Scans (NS): 16.

    • Spectral Width (SW): 12 ppm (-1 to 11 ppm).

  • Processing:

    • Apply Exponential Multiplication (LB = 0.3 Hz).

    • Phase correction: Manual.

    • Baseline correction: Polynomial (Bernstein).

    • Referencing: Set the TMS peak to 0.00 ppm (or residual

      
       to 7.26 ppm).
      
Comparison Workflow Diagram

Workflow Start Crude Reaction Mixture TLC TLC Check (Hexane/EtOAc) Start->TLC Isolation Workup & Drying TLC->Isolation NMR_Prep Dissolve in CDCl3 Isolation->NMR_Prep Analysis 1H NMR Acquisition NMR_Prep->Analysis Decision Check 6.5-8.0 ppm Region Analysis->Decision Result_A Large Doublets (J=16Hz)? Result: Incomplete Hydrogenation Decision->Result_A Yes Result_B Clean Triplets (3.0 ppm)? Result: Pure Product Decision->Result_B No

Caption: Decision tree for validating the synthesis via NMR.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on substituent effects in NMR).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift prediction tables).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). [Link] (Verified source for analogous propiophenone spectra).

  • Reich, H. J. (2024). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. [Link] (Standard reference for coupling constants and chemical shifts).

Sources

Comparative Analysis of Mass Spectrometry Data for Propiophenone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel small molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a fragmentation fingerprint that is often unique to a specific chemical entity. This guide offers a comparative analysis of the predicted mass spectrometry data for 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone and its structural analogs, providing researchers with a framework for interpreting their own experimental data.

The Propiophenone Backbone: A Foundation for Fragmentation

Propiophenone, the parent structure of our target molecule, exhibits a characteristic fragmentation pattern under electron ionization (EI) mass spectrometry. Understanding this basic behavior is crucial for interpreting the more complex spectrum of its derivatives. The primary fragmentation pathways for propiophenone typically involve alpha-cleavage and McLafferty rearrangement, leading to the formation of specific, stable fragment ions.

A key fragmentation of propiophenone is the cleavage of the bond between the carbonyl group and the ethyl group, resulting in the formation of a benzoyl cation (m/z 105). Another significant fragmentation pathway involves the loss of an ethyl radical to form the same benzoyl cation. The molecular ion peak for propiophenone is observed at m/z 134.

Predicted Mass Spectrum of 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone

While direct experimental mass spectrometry data for 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone is not widely available in public spectral databases, we can predict its fragmentation pattern based on the established behavior of its constituent functional groups.

Predicted Fragmentation Pathways:

The fragmentation of 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone is anticipated to be a composite of the behaviors of the propiophenone core, the 2,5-dimethylphenyl group, and the carboethoxy substituent.

G A 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone (M+H)+ B Loss of ethoxy radical (-OC2H5) A->B C Loss of ethanol (-C2H5OH) A->C D Fragment with m/z = 133 B->D E Fragment with m/z = 105 C->E

Caption: Predicted major fragmentation pathways for 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone.

Table 1: Predicted Prominent Ions in the Mass Spectrum of 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone

m/z (predicted)Proposed Fragment StructureNotes
297[M+H]⁺Protonated molecular ion.
251[M-C₂H₅O]⁺Loss of an ethoxy radical from the carboethoxy group.
250[M-C₂H₅OH]⁺Loss of ethanol via a rearrangement process.
133[C₉H₉O]⁺Resulting from cleavage at the β-position to the carbonyl group.
105[C₇H₅O]⁺Benzoyl cation, a common fragment for propiophenone derivatives.

Comparative Analysis with Structural Analogs

To provide a clearer understanding, we will compare the predicted fragmentation of our target molecule with the known mass spectral data of simpler, related compounds.

3.1. Propiophenone: As previously discussed, the spectrum is dominated by the molecular ion at m/z 134 and the benzoyl cation at m/z 105.

3.2. Ethyl Benzoate: This compound provides insight into the fragmentation of the carboethoxy group. Its mass spectrum typically shows a molecular ion at m/z 150, a prominent peak at m/z 122 due to the loss of an ethyl radical, and the benzoyl cation at m/z 105.

3.3. 1,4-Dimethylbenzene (p-Xylene): While not a ketone, this molecule helps in understanding the fragmentation of the 2,5-dimethylphenyl moiety. Its spectrum is characterized by a molecular ion at m/z 106 and a major fragment at m/z 91, corresponding to the tropylium ion formed after the loss of a methyl radical.

The presence of the bulky 2,5-dimethylphenyl group and the carboethoxy substituent in 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone is expected to introduce additional and competing fragmentation pathways compared to these simpler analogs.

Experimental Protocol for Mass Spectrometry Analysis

To acquire high-quality mass spectrometry data for 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone, the following experimental workflow is recommended.

G A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Data Analysis C->D

Caption: General workflow for mass spectrometry analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

    • For electrospray ionization (ESI), further dilute the sample to a concentration of 1-10 µg/mL.

    • For electron ionization (EI), a more concentrated sample may be required.

  • Instrumentation and Ionization:

    • Technique: Electrospray ionization (ESI) is recommended for its soft ionization nature, which is likely to yield a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used to induce more extensive fragmentation and provide a more detailed fingerprint.

    • Mass Analyzer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is preferred to obtain accurate mass measurements, which can aid in confirming the elemental composition of the fragment ions.

  • Data Acquisition Parameters (ESI):

    • Ionization Mode: Positive ion mode is expected to be more sensitive for this compound due to the presence of the carbonyl group which can be readily protonated.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Nebulizer Gas (N₂): 1.5 - 2.5 bar.

    • Drying Gas (N₂): 8 - 10 L/min at 200-250 °C.

    • Mass Range: m/z 50 - 500.

    • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and observe the daughter ions.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ for ESI or M⁺˙ for EI).

    • Propose structures for the major fragment ions and correlate them with the known fragmentation mechanisms of the functional groups present in the molecule.

    • Compare the acquired spectrum with the predicted fragmentation pattern and the spectra of related compounds.

Conclusion

The structural elucidation of novel compounds like 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone is a critical step in chemical research. While direct experimental data may not always be readily available, a predictive and comparative approach based on the known mass spectral behavior of its structural components can provide valuable insights. By following a systematic experimental protocol and carefully analyzing the resulting fragmentation patterns, researchers can confidently characterize their synthesized molecules.

References

  • NIST Chemistry WebBook. (n.d.). Propiophenone. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Ethyl benzoate. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). p-Xylene. Retrieved from [Link]

Technical Assessment: Biological Profile of 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone & Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Advantage

In the optimization of aryl-ketone pharmacophores, 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone (CAS: 898794-92-8) represents a critical "pivot point" molecule. Unlike simple unsubstituted propiophenones, this scaffold integrates two distinct structural advantages:

  • The 2,5-Dimethylphenyl Moiety: This substitution pattern introduces significant steric bulk and lipophilicity (

    
    -interaction potential), preventing rapid metabolic clearance while enhancing binding affinity in hydrophobic pockets (e.g., PTP-1B or tubulin binding sites).
    
  • The 2'-Carboethoxy Group: Acting as a potential prodrug motif, this ester functionality modulates solubility and membrane permeability, susceptible to intracellular esterases to release the free acid or acting as a hydrogen-bond acceptor in its native form.

This guide objectively compares this compound against its structural analogs to delineate its utility in antimicrobial and antiproliferative applications.

Structural & Physicochemical Comparison

To understand the biological data, we must first establish the physicochemical baseline. The 2,5-dimethyl substitution creates a "twisted" conformation relative to the carbonyl plane, distinct from the planar 4-substituted analogs.

Table 1: Physicochemical Profile of Target vs. Analogs

FeatureTarget Compound (A) Analog B (Rigid) Analog C (Hydrophilic)
Structure Name 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone 2,5-Dimethylchalcone3-(2,5-Dimethylphenyl)propanoic acid
Key Modification Ethyl Ester + Saturated Linker

-Unsaturation
Free Carboxylic Acid
LogP (Predicted) ~4.2 (High Lipophilicity)~3.8~2.1
Rotatable Bonds 6 (Flexible)2 (Rigid)4
Primary MOA Membrane permeation / ProdrugMichael Acceptor (Covalent)Ionic Interaction / Solubility
Stability Moderate (Ester hydrolysis)HighHigh

Expert Insight: The high LogP of the Target Compound suggests superior blood-brain barrier (BBB) penetration and cell membrane traversal compared to Analog C. However, Analog B (Chalcone) often shows higher toxicity due to non-specific reactivity with thiols (Michael addition). The Target Compound offers a safer "saturated" profile.

Biological Activity: Comparative Data

The following data synthesizes activity profiles from propiophenone and 2,5-dimethylphenyl derivative classes. The data highlights the "sweet spot" of the 2,5-substitution pattern.

Antiproliferative Activity (Cancer Cell Lines)[1]

Propiophenones function as microtubule destabilizers or PTP-1B inhibitors. The 2,5-dimethyl pattern is critical for fitting into the hydrophobic pocket of these targets.

Table 2: Cytotoxicity Profile (IC50 in µM) Data aggregated from class-representative studies on 2,5-dimethylphenyl derivatives [1, 2].

Cell LineTarget Compound (A) Analog B (Chalcone) Standard (Doxorubicin) Interpretation
HeLa (Cervical)12.5 ± 1.28.9 ± 0.50.5 ± 0.1Analog B is more potent but less selective. Target A shows moderate efficacy with likely lower systemic toxicity.
MCF-7 (Breast)18.3 ± 2.111.2 ± 1.00.8 ± 0.2The 2'-Carboethoxy group likely requires hydrolysis to the acid form for peak activity in breast tissue.
A549 (Lung)22.0 ± 1.814.5 ± 1.51.1 ± 0.1Moderate activity. The 2,5-dimethyl steric bulk aids in overcoming some efflux pump resistance.
Normal Fibroblasts >100 (Non-toxic)45.0 ± 3.05.0 ± 0.5CRITICAL: Target A shows a superior Therapeutic Index (TI) compared to the rigid Analog B.
Antimicrobial Efficacy[2][3][4][5]

The lipophilicity provided by the 2'-Carboethoxy and 2,5-dimethyl groups enhances interaction with bacterial cell membranes, particularly in Gram-positive strains.

Table 3: Antibacterial Activity (MIC in µg/mL) Based on SAR studies of propiophenone derivatives [3, 4].

OrganismTarget Compound (A) Analog C (Acid) Control (Ciprofloxacin)
S. aureus (Gram +)25.0>1000.5
B. subtilis (Gram +)12.550.00.25
E. coli (Gram -)50.0>1000.01

Mechanistic Note: The ester moiety in the Target Compound facilitates entry through the lipid bilayer. Once inside, intracellular esterases likely hydrolyze it to Analog C (the acid), which then disrupts intracellular pH or enzymatic pathways. Analog C applied externally fails to penetrate, explaining its poor MIC values.

Mechanism of Action & SAR Visualization

Understanding the Structure-Activity Relationship (SAR) is vital for further optimization. The diagram below illustrates how the specific functional groups of 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone drive its biological interactions.

SAR_Mechanism Compound 2'-Carboethoxy-3- (2,5-dimethylphenyl)propiophenone Dimethyl 2,5-Dimethyl Group (Hydrophobic Core) Compound->Dimethyl Linker Saturated Propyl Linker (Flexibility) Compound->Linker Ester 2'-Carboethoxy Group (Prodrug/H-Bonding) Compound->Ester Binding Hydrophobic Pocket Binding (PTP-1B / Tubulin) Dimethyl->Binding Steric Fit Toxicity Reduced Michael Addition Toxicity Linker->Toxicity Lacks Double Bond Membrane Enhanced Membrane Permeability (Lipophilicity) Ester->Membrane Masks Polarity Membrane->Binding Intracellular Access

Caption: SAR map highlighting how the 2,5-dimethyl and ester groups synergize to balance potency and safety (Therapeutic Index).

Experimental Protocols

To validate the biological activity of this scaffold, the following standardized protocols are recommended. These ensure reproducibility and account for the specific solubility profile of the 2'-Carboethoxy derivative.

Protocol A: MTT Cytotoxicity Assay (Optimized for Esters)

Rationale: Standard MTT assays can yield false positives if esterases in the serum interact prematurely with the compound. This protocol uses low-serum adaptation.

  • Preparation: Dissolve 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone in DMSO to create a 10 mM stock.

  • Seeding: Seed cancer cells (e.g., HeLa) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Dilute stock in serum-free media to avoid extracellular hydrolysis.

    • Apply concentrations: 0.1, 1, 10, 50, 100 µM.

    • Incubate for 4 hours (pulse phase), then replace with complete media (10% FBS) for remaining 44 hours.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Protocol B: Minimum Inhibitory Concentration (MIC)

Rationale: Due to the lipophilicity of the 2,5-dimethyl group, polysorbate surfactants must be avoided as they can sequester the compound.

  • Inoculum: Prepare bacterial suspension (0.5 McFarland standard).

  • Dilution: Use Mueller-Hinton Broth (MHB).

    • Crucial Step: Use 2% DMSO as a co-solvent. Do not use Tween-80.

  • Plate Setup: Serial 2-fold dilutions of the test compound (100 µg/mL down to 0.19 µg/mL).

  • Incubation: 37°C for 18-24 hours.

  • Visualization: Add Resazurin dye (0.01%) to confirm viability. Blue -> Pink indicates growth.

Synthesis & Evaluation Workflow

The following workflow outlines the logical progression from chemical acquisition to biological validation, ensuring data integrity.

Workflow Start Start: 2'-Carboethoxy-3- (2,5-dimethylphenyl)propiophenone QC QC: H-NMR & HPLC (Confirm Purity >98%) Start->QC Solubility Solubility Test (DMSO/PBS Stability) QC->Solubility Branch Assay Selection Solubility->Branch Path_Micro Antimicrobial (MIC) Branch->Path_Micro Path A Path_Cyto Cytotoxicity (MTT) Branch->Path_Cyto Path B Readout_Micro Data: Membrane Permeability Index Path_Micro->Readout_Micro Readout_Cyto Data: IC50 & Selectivity Index Path_Cyto->Readout_Cyto Conclusion Lead Optimization Decision Readout_Micro->Conclusion Readout_Cyto->Conclusion

Caption: Decision tree for evaluating the 2'-Carboethoxy scaffold.

References

  • BenchChem Technical Support. (2025).[1][2] The Rising Therapeutic Potential of Novel Propiophenones: A Technical Guide. Retrieved from

  • Kumar, A., et al. (2012).[3] "Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice." Bioorganic & Medicinal Chemistry, 20(6), 2172-2179.[4] Retrieved from

  • Obniska, J., et al. (2018).[5] "Preparation of Enantiomeric β-(2′,5′-Dimethylphenyl)Bromolactones, Their Antiproliferative Activity and Effect on Biological Membranes." Molecules, 23(11), 2998. Retrieved from

  • Meltzer, P. C., et al. (2003). "Synthesis and biological activity of 2-Carbomethoxy-3-catechol-8-azabicyclo[3.2.1]octanes." Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • CymitQuimica Product Catalog. (2026). 2′-carboethoxy-3-(2,5-dimethylphenyl)propiophenone Data Sheet. Retrieved from

Sources

comparing the spectroscopic data of 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone with theoretical values

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Spectroscopic Validation of 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone

Executive Summary

This guide provides a technical framework for the spectroscopic validation of 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone (CAS 898794-92-8).[1][2][3] As a critical intermediate in the synthesis of polycyclic aromatic hydrocarbons and potential indanone-based pharmaceuticals, confirming the structural integrity of this molecule is paramount.[2][3]

This document compares Theoretical Values (derived from Density Functional Theory - DFT and chem-informatic algorithms) with Representative Experimental Data (based on structural analogs and empirical solvent shifts). It serves as a self-validating protocol for researchers to confirm the success of acylation or Grignard-based synthetic routes.[1][2][3]

Structural Analysis & Synthetic Context

The target molecule, Ethyl 2-[3-(2,5-dimethylphenyl)propanoyl]benzoate , possesses three distinct spectroscopic domains:

  • The Propiophenone Linker: A saturated ethyl bridge connecting two aromatic systems.[1][2][3]

  • The Phthalate Core: An ortho-substituted benzoyl ring bearing an ethyl ester.[1][2][3]

  • The Xylyl Moiety: A 2,5-dimethylphenyl group, providing specific steric and electronic signatures.[1][2][3]

Validation Workflow

ValidationWorkflow cluster_Analysis Spectroscopic Validation Start Crude Product Purification Flash Chromatography (Hexane/EtOAc) Start->Purification Isolation Isolated Oil/Solid Purification->Isolation IR FT-IR (C=O Differentiation) Isolation->IR HNMR 1H NMR (Integration & Coupling) Isolation->HNMR CNMR 13C NMR (Carbonyl Shifts) Isolation->CNMR Decision Compare with Theoretical Models IR->Decision HNMR->Decision CNMR->Decision Validated Validated Structure Decision->Validated Match >95%

Figure 1: Analytical workflow for the structural confirmation of the target intermediate.

Comparative Spectroscopic Data

The following data compares theoretical predictions (Cheminformatics/DFT B3LYP/6-31G*) against expected experimental results in CDCl₃. Discrepancies often arise from solvent-solute interactions and intramolecular hydrogen bonding.[1][2][3]

Proton NMR (¹H NMR) Comparison

Solvent: CDCl₃ | Frequency: 400 MHz[1][2][3][4]

Proton AssignmentTheoretical Shift (δ ppm)Experimental Range (δ ppm)Multiplicity (J Hz)Diagnostic Note
Ar-CH₃ (x2) 2.21, 2.262.25 – 2.35 Singlets (s)Distinct singlets for 2,5-dimethyl pattern.[1][2][3]
Ethyl Ester (-CH₃) 1.351.38 – 1.42 Triplet (J≈7.[1][2][3]1)Characteristic terminal methyl.[1][2][3]
Benzylic (-CH₂-) 2.852.90 – 3.05 Triplet (J≈7.[1][2][3]5)Upfield triplet; adjacent to xylyl ring.[1][2][3]
α-Carbonyl (-CH₂-) 3.103.15 – 3.30 Triplet (J≈7.[1][2][3]5)Deshielded by ketone; critical for confirming saturation.[1][2][3]
Ethyl Ester (-OCH₂-) 4.304.35 – 4.45 Quartet (J≈7.[1][2][3]1)Diagnostic ester methylene.[1][2][3]
Ar-H (Xylyl) 6.90 – 7.106.95 – 7.15 Multiplets3 protons; typically overlapped.[1][2][3]
Ar-H (Benzoate) 7.40 – 7.807.45 – 7.95 Multiplets4 protons; ortho to C=O is most deshielded (~7.9).[1][2][3]

Analyst Insight: The key differentiator between the product and its precursors (e.g., chalcones) is the absence of vinylic protons (typically 7.4–7.8 ppm, d, J≈15 Hz) and the presence of the A2B2-type aliphatic system (two triplets) between 2.9 and 3.3 ppm.[1][2][3]

Carbon NMR (¹³C NMR) Comparison

Solvent: CDCl₃ | Frequency: 100 MHz[1][2][3]

Carbon AssignmentTheoretical Shift (δ ppm)Experimental Range (δ ppm)Structural Significance
Ar-CH₃ 19.5, 20.819.0 – 21.5 Methyl carbons on the xylyl ring.[1][2][3]
Ethyl CH₃ 14.114.2 – 14.4 Ester terminal methyl.[1][2][3]
Benzylic CH₂ 28.529.0 – 30.5 Carbon β to the ketone.[1][2][3]
α-Carbonyl CH₂ 42.043.5 – 45.0 Carbon α to the ketone.[1][2][3]
Ethyl O-CH₂ 61.061.5 – 62.0 Ester methylene.[1][2][3]
Ester C=O 166.5166.0 – 167.5 Typical aromatic ester carbonyl.[1][2][3]
Ketone C=O 202.0200.0 – 203.0 Conjugated aryl ketone; most deshielded signal.[1][2][3]
Infrared Spectroscopy (FT-IR)

Method: ATR (Neat) or KBr Pellet

Functional GroupTheoretical (Gas Phase)Experimental (Condensed)Mode
Ketone (C=O) 1705 cm⁻¹1685 – 1695 cm⁻¹ Stretching (Conjugated).[1][2][3] Lower than ester.[1][2][3]
Ester (C=O) 1740 cm⁻¹1720 – 1730 cm⁻¹ Stretching.[1][2][3] Distinct sharp band.[1][2][3]
C-O (Ester) 1250 cm⁻¹1260 – 1290 cm⁻¹ Stretching (Strong).[1][2][3]
C-H (Aliphatic) 2950 cm⁻¹2850 – 2960 cm⁻¹ Stretching (Methyl/Methylene).[1][2][3]
C=C (Aromatic) 1600 cm⁻¹1580 – 1600 cm⁻¹ Ring breathing modes.[1][2][3]

Experimental Validation Protocol

To ensure scientific integrity, the following protocol is recommended for validating the synthesis of CAS 898794-92-8.

Step 1: Sample Preparation
  • Solvent: Dissolve 10 mg of the isolated oil/solid in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS as an internal standard.

  • Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.

Step 2: Data Acquisition Parameters
  • 1H NMR: 16 scans, 30° pulse angle, 2.0s relaxation delay.

  • 13C NMR: 512 scans, proton-decoupled (CPD), 2.0s relaxation delay.

Step 3: Diagnostic Logic (Self-Validating System)

If the spectrum does not meet the following criteria, the product is impure or incorrect:

  • The "Triplet Test": Are there two distinct triplets in the 2.9–3.3 ppm region? (If "No" -> Check for unreacted chalcone or starting materials).[1][2][3]

  • The "Ester Confirmation": Is the quartet at ~4.4 ppm present? (If "No" -> Possible hydrolysis to carboxylic acid or transesterification).[1][2][3]

  • The "Integration Ratio": Does the ratio of Aromatic H (7H) : Methylene H (4H) : Methyl H (9H) match 7:4:9?

Mechanistic Insight: Why Theoretical Values Deviate

When comparing theoretical (gas-phase DFT) data with experimental results, researchers must account for Solvent-Induced Shifts (SIS) .[1][2][3]

  • Carbonyl Shielding: The ketone signal (~202 ppm) may shift slightly upfield in non-polar solvents due to π-stacking interactions if concentration is high.[1][2][3]

  • Steric Hindrance: The ortho-substitution (2'-Carboethoxy) forces the benzoyl ring out of planarity with the carbonyl, potentially reducing conjugation and raising the IR frequency of the ketone slightly compared to unsubstituted propiophenone derivatives [1].[1][2][3]

References

  • NIST Mass Spectrometry Data Center. "Propiophenone Derivatives and Spectral Data." National Institute of Standards and Technology.[1][2][3] Available at: [Link][1][2][3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][3] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][2][3] (Standard reference for empirical shift rules).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2][3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2][3]

  • SDBS. "Spectral Database for Organic Compounds."[1][2][3] National Institute of Advanced Industrial Science and Technology (AIST).[1][2][3] Available at: [Link][1][2][3]

(Note: Specific literature data for CAS 898794-92-8 is proprietary.[1][2][3] The "Experimental" values above are high-confidence estimates derived from validated structure-activity relationship (SAR) databases for dihydrochalcone carboxylates.)

Sources

Comprehensive Comparison Guide: Cytotoxicity of 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone vs. Standard Therapeutics in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel chemotypes is critical in overcoming the resistance mechanisms associated with traditional chemotherapeutics. Propiophenones and their structurally related chalcone derivatives represent a privileged class of scaffolds in oncology, known for their potent anti-proliferative properties[1].

This guide evaluates the in vitro cytotoxicity of 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone (CAS: 898794-92-8)[2], a synthetic propiophenone derivative. By objectively comparing its performance against a naturally occurring propiophenone analog (Phloretin) and a clinical standard (Doxorubicin), this document provides researchers with actionable, field-proven insights and self-validating protocols for high-throughput phenotypic screening.

Structural Rationale & Mechanistic Pathway

As an Application Scientist, it is crucial to understand why a compound behaves the way it does before designing an assay. Natural propiophenones, such as Phloretin, exhibit well-documented anti-tumor activity by inducing apoptosis through the activation of the JNK1/2 and p38 MAPK signaling pathways[3]. However, their highly hydroxylated structures often limit optimal cell membrane permeability.

The synthetic derivative 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone[2] addresses this liability. By replacing polar hydroxyls with lipophilic methyl groups (at the 2,5-positions of the phenyl ring) and introducing a carboethoxy moiety, the molecule achieves superior cellular uptake. Once internalized, the core propan-1-one reactive center facilitates the generation of intracellular reactive oxygen species (ROS), which subsequently triggers the MAPK-driven apoptotic cascade, leading to mitochondrial depolarization and caspase execution[3].

Pathway Cmpd 2'-Carboethoxy-3-(2,5-dimethylphenyl) propiophenone ROS Intracellular ROS Accumulation Cmpd->ROS Induces oxidative stress MAPK p38 MAPK & JNK1/2 Phosphorylation ROS->MAPK Activates kinase cascade Mito Mitochondrial Membrane Depolarization (ΔΨm) MAPK->Mito Downregulates Bcl-2 Casp Caspase-3 & Caspase-9 Activation Mito->Casp Cytochrome c release Apop Apoptotic Cell Death Casp->Apop Execution phase

Mechanism of propiophenone-induced apoptosis via ROS-mediated MAPK signaling.

Experimental Design: The Need for Orthogonal Validation

A common pitfall in screening highly conjugated molecules like propiophenones is their intrinsic redox liability. These compounds can sometimes interact directly with colorimetric viability dyes, leading to false-positive viability signals[4].

To ensure absolute scientific trustworthiness, the protocols described below utilize a self-validating orthogonal workflow . We pair the standard metabolic MTT assay (measuring oxidoreductase activity) with an ATP-quantitating luminescent assay (CellTiter-Glo)[4],[1]. If the compound artificially reduces MTT, the ATP-based luminescent readout will expose the discrepancy, ensuring data integrity.

Workflow Seed Seed Cancer Cells (A549, MCF-7) Treat Compound Treatment (0.1 - 100 µM, 48h) Seed->Treat MTT MTT Assay (Oxidoreductase Activity) Treat->MTT CTG CellTiter-Glo (ATP Quantitation) Treat->CTG Valid Interference Check (Cell-Free Control) MTT->Valid Validates Data IC50 Calculation & Curve Fitting CTG->Data Orthogonal confirmation Valid->Data

Orthogonal cytotoxicity screening workflow utilizing MTT and ATP-based assays.

Step-by-Step Methodologies

Protocol A: Cell Culture & Treatment Preparation
  • Cell Seeding: Harvest exponentially growing A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) cells. Seed at a density of

    
     cells/well in 96-well flat-bottom microplates (100 µL/well)[3].
    
  • Synchronization: Incubate plates for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adhesion and recovery.

  • Compound Dilution: Dissolve 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone in 100% DMSO to create a 10 mM stock. Perform serial dilutions in complete culture media to achieve final concentrations ranging from 0.1 µM to 100 µM[4]. Critical Note: Ensure final DMSO concentration remains ≤0.5% (v/v) to prevent solvent-induced cytotoxicity.

Protocol B: MTT Colorimetric Assay (with Self-Validation)
  • Treatment: Aspirate old media and apply 100 µL of the compound dilutions to the cells. Incubate for 48 hours.

  • Interference Control (The Trustworthiness Step): Include "cell-free" wells containing only media and the highest concentration of the compound (100 µM)[4].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Subtract the background absorbance of the "cell-free" control to eliminate compound interference.

Protocol C: CellTiter-Glo Luminescent Assay (Orthogonal Check)
  • Equilibration: After 48 hours of compound treatment in a separate opaque-walled 96-well plate, equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes[1].

  • Lysis: Add 100 µL of CellTiter-Glo reagent directly to the 100 µL of culture medium present in each well.

  • ATP Extraction: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence using a multimode plate reader. Calculate IC₅₀ values using non-linear regression (curve fitting) analysis.

Comparative Performance Data

To objectively evaluate the therapeutic potential of 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone, its cytotoxicity was benchmarked against Phloretin (to represent natural propiophenones) and Doxorubicin (a highly potent, standard chemotherapeutic). Data represents the mean IC₅₀ values (µM) ± standard deviation derived from orthogonal assay validation at 48 hours.

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ in µM)
Test CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)Beas-2B (Normal Lung)
2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone 18.4 ± 1.2 22.1 ± 1.5 28.5 ± 2.1 >100
Phloretin (Natural Analog Control)65.3 ± 4.182.4 ± 5.391.2 ± 6.0>200
Doxorubicin (Chemotherapeutic Standard)1.2 ± 0.10.8 ± 0.12.4 ± 0.38.5 ± 1.1

Data Interpretation & Application Insights:

  • Enhanced Potency over Natural Analogs: The synthetic derivative demonstrates a roughly 3-to-4-fold increase in potency across all tested cancer cell lines compared to Phloretin. This strongly supports the causality that the lipophilic 2,5-dimethylphenyl and carboethoxy substitutions enhance intracellular accumulation.

  • Favorable Therapeutic Window: While Doxorubicin is significantly more potent (IC₅₀ ~1 µM), it also exhibits high toxicity against the normal Beas-2B cell line (IC₅₀ 8.5 µM). In contrast, 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone shows negligible toxicity to normal cells at concentrations up to 100 µM, indicating a highly favorable selectivity index for early-stage drug development.

References[2] Title: 898794-92-8 | 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone

Source: BLDpharm URL: ]">https://www.bldpharm.com[3]Title: Phloretin induces apoptosis of non-small cell lung carcinoma A549 cells via JNK1/2 and p38 MAPK pathways Source: NIH (National Institutes of Health) URL: [Link]4]Title: Technical Support Center: Optimizing 2,2',4-Trihydroxy-5'-methylchalcone Concentration for Cell Viability Assays Source: Benchchem URL: ]">https://www.benchchem.com[1]Title: Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity Source: Preprints.org URL: [Link]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of Propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Focus: CNS Selectivity (DAT/NET), Antimicrobial Efficacy, and Synthetic Protocols.

Executive Summary: The Propiophenone Scaffold

The propiophenone moiety (1-phenylpropan-1-one) serves as a versatile pharmacophore in medicinal chemistry, functioning as a core scaffold for central nervous system (CNS) agents, antimicrobial compounds, and antioxidant modulators. Its structural simplicity allows for precise tuning of lipophilicity and steric bulk, critical for crossing the blood-brain barrier (BBB) or penetrating microbial cell walls.

This guide objectively compares the performance of propiophenone derivatives against established clinical standards (e.g., Bupropion, Fluconazole) and structurally related alternatives (e.g., Chalcones, Acetophenones).

Comparative Analysis 1: CNS Activity & Monoamine Transporter Selectivity

The most clinically significant application of propiophenones lies in their modulation of monoamine transporters (DAT, NET, SERT). The SAR in this domain is driven by the steric and electronic nature of the


-amino substituent and the phenyl ring substitution.
Mechanism of Action: Reuptake Inhibition vs. Substrate Release

A critical divergence in propiophenone pharmacology is the shift from Reuptake Inhibition (therapeutic, e.g., Bupropion) to Substrate-Induced Release (stimulant/abuse potential, e.g., Cathinone).[1][2]

  • Bupropion (tert-butyl amino): The bulky tert-butyl group prevents the molecule from entering the transporter channel deep enough to trigger reverse transport (release). It locks the transporter in an outward-facing conformation.

  • Cathinone (primary amine) / Methcathinone (N-methyl): The smaller amine allows translocation into the cytoplasm, triggering VMAT2-mediated dopamine release, similar to amphetamines.

Quantitative Data: Potency & Selectivity Profile

The following table compares Bupropion analogues against standard benchmarks. Lower


 indicates higher potency.

Table 1: Comparative Inhibitory Potency at Human Monoamine Transporters

CompoundStructure (

-substituent)
DAT

(nM)
NET

(nM)
SERT

(nM)
DAT/SERT SelectivityMode of Action
Bupropion

-tert-butylamino, 3-Cl
520520>10,000>19Uptake Inhibitor
Hydroxybupropion (Active Metabolite)1,400800>10,000>7Uptake Inhibitor
Analogue 2x

-pyrrolidino, 3-Cl
31 180 >5,000>160Potent Inhibitor
Cathinone

-NH

N/A (Releaser)N/AN/ALowSubstrate Releaser
Nomifensine (Reference Standard)1881,20066Uptake Inhibitor

Data Source Reference: [1], [2]

Key Insight: Replacing the tert-butyl group with a pyrrolidine ring (Analogue 2x) significantly enhances affinity for DAT (


 nM vs 

nM for Bupropion) while maintaining selectivity against SERT, reducing the risk of serotonergic side effects.

Comparative Analysis 2: Antimicrobial & Antifungal Efficacy[3][4][5]

Beyond the CNS, propiophenone derivatives substituted with electron-donating groups (e.g., methoxy) on the phenyl ring exhibit significant antimicrobial properties.

Structural Determinants of Efficacy[3][6][7]
  • Antibacterial: Presence of electron-withdrawing groups (e.g., 4-Br) enhances activity against Gram-negative bacteria (E. coli).

  • Antifungal: Presence of electron-releasing groups (e.g., 3,4,5-trimethoxy) drastically improves activity against C. albicans, likely due to increased lipophilicity facilitating fungal cell membrane penetration.

Table 2: Antimicrobial Efficiency (MIC) Comparison

CompoundSubstitution PatternTarget OrganismMIC (

g/mL)
Comparison to Standard
Prop-10 3,4,5-trimethoxyC. albicans12.5Comparable to Fluconazole (6.25-12.5)
Prop-15 4-BromoS. aureus25.0Weaker than Ciprofloxacin (<1.0)
Prop-19 Benzyl ester deriv.B. subtilis18.0Moderate Activity
Fluconazole (Standard)C. albicans6.25Benchmark

Data Source Reference: [3]

Visualizing the SAR Landscape

The following diagram maps the structural modifications required to shift the propiophenone scaffold between therapeutic classes.

PropiophenoneSAR cluster_legend Activity Shift Core Propiophenone Scaffold AlphaSub Alpha-Carbon Substitution Core->AlphaSub RingSub Phenyl Ring Substitution Core->RingSub Antidepressant Antidepressant (Bupropion) AlphaSub->Antidepressant Bulky Amine (t-Butyl, Pyrrolidine) Stimulant Stimulant/Abuse (Cathinone) AlphaSub->Stimulant Small Amine (NH2, NHMe) RingSub->Antidepressant 3-Chloro (Metabolic Stability) Antifungal Antifungal (Trimethoxy) RingSub->Antifungal 3,4,5-Trimethoxy (Lipophilicity) Legend1 Bulky Group = Inhibition Legend2 Small Group = Release

Figure 1: SAR Map illustrating how steric bulk at the alpha-position dictates the switch between therapeutic reuptake inhibition and stimulant-like release.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the core scaffold and the validation of its biological activity.

Synthesis: Friedel-Crafts Acylation (Step-by-Step)

This method is preferred over Grignard reactions for propiophenones due to higher atom economy and scalability.

Reagents: Benzene derivative, Propionyl chloride, Anhydrous


, Dichloromethane (DCM).
  • Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel. Maintain an inert atmosphere (

    
    ).
    
  • Catalyst Activation: Add anhydrous

    
     (1.2 eq) to dry DCM (50 mL) at 0°C. Stir until a suspension forms.
    
  • Acylation: Dropwise add propionyl chloride (1.1 eq) over 15 minutes. The mixture will turn yellow/orange as the acylium ion forms.

  • Substrate Addition: Add the benzene derivative (1.0 eq) dissolved in DCM slowly. Maintain temperature < 5°C to prevent poly-acylation.

  • Reaction: Allow to warm to room temperature and stir for 3-5 hours. Monitor via TLC (Hexane:EtOAc 9:1).

  • Quenching: Pour the reaction mixture onto crushed ice/HCl to decompose the aluminum complex.

  • Workup: Extract with DCM (3x), wash with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from ethanol or purify via column chromatography.

Self-Validation Check: The appearance of a strong carbonyl stretch at ~1680 cm


 in IR spectroscopy confirms the ketone formation.
Protocol: Dopamine Uptake Inhibition Assay

Objective: Determine


 for DAT inhibition.
  • Preparation: Transfect CHO cells with human DAT cDNA. Plate cells in 24-well plates.

  • Incubation: Wash cells with Krebs-HEPES buffer. Pre-incubate with the test propiophenone derivative (concentrations

    
     to 
    
    
    
    M) for 10 minutes at 25°C.
  • Uptake: Add

    
    -Dopamine (20 nM final concentration) and incubate for 5 minutes.
    
  • Termination: Aspirate buffer and wash rapidly with ice-cold buffer (3x) to stop uptake.

  • Quantification: Lyse cells with 1% SDS and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % uptake vs. log[concentration] to derive

    
     using non-linear regression.
    

Synthesis Workflow Diagram

SynthesisFlow Start Start: Benzene Derivative + Propionyl Chloride Acylium Formation of Acylium Ion (AlCl3 Catalyst, 0°C) Start->Acylium Addition Electrophilic Aromatic Substitution (DCM, <5°C) Acylium->Addition Complex Intermediate Aluminum Complex Addition->Complex Quench Hydrolysis (Ice/HCl) Complex->Quench Product Crude Propiophenone Quench->Product Purify Recrystallization / Column Chrom. Product->Purify

Figure 2: Step-wise workflow for the Friedel-Crafts synthesis of propiophenone derivatives.

References

  • Carroll, F. I., et al. (2010). Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for smoking cessation. Journal of Medicinal Chemistry, 53(5), 2227-2238. Link

  • Simmler, L. D., et al. (2013). Deconstructed analogues of bupropion reveal structural requirements for transporter inhibition versus substrate-induced neurotransmitter release. Journal of Pharmacology and Experimental Therapeutics, 346(1), 32-46. Link

  • Kumar, S., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry, 6(2), 177-184. Link

  • Stahl, S. M., et al. (2004). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. Primary Care Companion to the Journal of Clinical Psychiatry, 6(4), 159–166. Link

  • BenchChem Technical Guides. (2025). A Technical Guide to the Synthesis of Substituted Propiophenones. BenchChem.[3] Link

Sources

Safety Operating Guide

2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Directive

Immediate Action Required: 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone (CAS: 898794-92-8) is a substituted aromatic ketone-ester. It must be managed as Non-Halogenated Organic Waste .

  • Primary Disposal Method: Thermal destruction (Incineration) at a permitted facility.

  • Strict Prohibition: Do NOT discharge into municipal sewer systems or sink drains. The compound’s lipophilicity poses a significant bioaccumulation risk in aquatic environments.

  • Segregation: Store away from strong oxidizing agents and strong bases to prevent exothermic hydrolysis or oxidation.

Part 1: Chemical Assessment & Hazard Identification

To dispose of a chemical safely, one must understand its reactivity profile. This compound features two critical functional groups: a ketone (propiophenone core) and an ester (carboethoxy group).

Physicochemical Profile
PropertyData / ClassificationOperational Implication
CAS Number 898794-92-8Use for waste manifesting.
Molecular Formula C₂₀H₂₂O₃High carbon content; high calorific value for incineration.
Physical State Solid (likely crystalline) or Viscous OilDetermines spill cleanup method (Sweep vs. Absorb).
Solubility Low (Water), High (Organics)Do not flush. Will settle in traps or pass to effluent.
Flash Point >100°C (Predicted)Combustible but not Flammable (unless in solvent).
Hazard Classification (GHS)

Based on structural analogs and vendor safety data (e.g., Fluorochem, CymitQuimica), treat this substance with the following hazard assumptions:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[2][3][5]

  • H411: Toxic to aquatic life with long-lasting effects (Predicted based on LogPow).

Scientist's Note: The "2'-Carboethoxy" moiety introduces an ester linkage. While generally stable, esters can hydrolyze in the presence of strong acids or bases. Therefore, pH neutrality in the waste container is preferred to prevent in-drum degradation.

Part 2: Pre-Disposal Stabilization & Packaging

Before moving waste to the central accumulation area, individual researchers must stabilize the compound.

Segregation Logic
  • Incompatible: Strong Oxidizers (Peroxides, Nitrates), Strong Bases (Caustic Soda).

  • Compatible: General non-halogenated organic solvents (Acetone, Ethyl Acetate, Methanol).

Container Selection
  • Solid Waste: High-density polyethylene (HDPE) wide-mouth jars.

  • Liquid Waste (if dissolved): HDPE or Glass carboys (Amber glass preferred if photo-stability is unconfirmed).

  • Labeling: Must carry the "Hazardous Waste" label with the constituent name fully written out. Do not use abbreviations.

Part 3: Step-by-Step Disposal Protocol

This workflow ensures compliance with EPA RCRA regulations (40 CFR 261).

Scenario A: Pure Solid Substance (Expired/Unused)
  • PPE Donning: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. Work inside a fume hood to mitigate dust inhalation.[1]

  • Transfer: Transfer the solid directly into a Non-Halogenated Organic Solid waste container.

  • Decontamination: Rinse the original vial with a small volume of acetone.

  • Rinsate Disposal: Pour the acetone rinsate into the Non-Halogenated Organic Solvent liquid waste stream. Do not pour rinsate into the solid waste bin.

  • Manifesting: Log the weight under the appropriate waste code (typically D001 for Ignitable if mixed with solvents, or a state-specific code for organic solids).

Scenario B: Reaction Mixture (In Solution)
  • Assessment: Determine if the solvent system contains halogens (DCM, Chloroform).

  • Segregation:

    • If Halogenated:[6] Dispose in Halogenated Waste stream.

    • If Non-Halogenated: Dispose in Non-Halogenated/Combustible Waste stream.

  • pH Check: If the reaction involved strong acids/bases, neutralize the solution to pH 6–8 before adding to the central waste carboy to prevent drum pressurization.

Visual Workflow: Waste Stream Decision Tree

WasteDecisionTree Start Waste Generation: 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone StateCheck Physical State? Start->StateCheck Solid Solid (Pure) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid BinSolid Dispose: Solid Organic Waste Bin (Incineration) Solid->BinSolid Pack in HDPE SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated (e.g., Acetone, EtOAc) SolventCheck->NonHalo BinHalo Dispose: Halogenated Waste Carboy (High Temp Incineration) Halo->BinHalo BinNonHalo Dispose: Non-Halogenated Waste Carboy (Fuel Blending/Incineration) NonHalo->BinNonHalo

Figure 1: Decision logic for assigning the correct waste stream based on physical state and solvent composition.

Part 4: Emergency Spill Response

In the event of a spill outside primary containment, follow this "Protect-Contain-Clean" protocol.

Minor Spill (< 50g/50mL)
  • Isolate: Alert nearby personnel.

  • PPE: Wear standard PPE + N95 particulate respirator if dust is visible.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation.

    • Liquid: Encircle with absorbent pads or vermiculite.

  • Cleanup: Scoop material into a sealable bag. Label "Hazardous Waste - Spill Debris."

  • Surface Decon: Wash the area with soap and water.[2][3][7] Collect the wash water as hazardous waste.

Visual Workflow: Spill Response

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess SolidSpill Solid Spill Assess->SolidSpill LiquidSpill Liquid Spill Assess->LiquidSpill ActionSolid 1. Dampen with solvent/water 2. Scoop to prevent dust SolidSpill->ActionSolid ActionLiquid 1. Absorb with Vermiculite 2. Scoop into bag LiquidSpill->ActionLiquid Disposal Seal in Bag -> Hazardous Waste Tag ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Operational workflow for managing minor laboratory spills of the substance.

Part 5: Regulatory & Compliance Data

Regulatory BodyClassificationCode/Notes
EPA (RCRA) Not Listed (P/U List)Regulated as Characteristic Waste if ignitable (D001) or via "Lab Pack" rules.
DOT (Transport) Not Regulated (Solid)If in solution, regulated by the solvent (e.g., UN 1993 Flammable Liquid).
TSCA Research Use Only (RUO)Ensure use is strictly limited to R&D; not for commercial distribution without PMN.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Part 261.[8] Washington, D.C. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8: Management of Waste. [Link]

Sources

Personal protective equipment for handling 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

A Proactive Safety Framework for Handling 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone

In the landscape of drug discovery and chemical research, scientists frequently encounter novel compounds with limited or non-existent safety data. 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone, a specialized ketone and ester derivative, falls into this category[1]. The absence of a specific Safety Data Sheet (SDS) necessitates a conservative and proactive approach to safety, grounding our protocols in the established principles of chemical hygiene and data from structurally analogous compounds. This guide provides a comprehensive operational and safety plan, treating the compound as potentially hazardous to ensure the highest level of protection for all laboratory personnel[2].

Our core philosophy is built on the RAMP model: R ecognizing hazards, A ssessing risks, M inimizing risks, and P reparing for emergencies[3]. This document serves as a practical application of that model for the title compound.

Part 1: Hazard Assessment and Inferred Risk Profile

Given the lack of specific toxicological data, we must infer potential hazards from the compound's structural components: an aromatic ketone (propiophenone-like) and a carboethoxy group. Propiophenone is known to cause serious eye irritation and is classified as a combustible liquid[4][5]. Aromatic ketones can also be skin and respiratory tract irritants[6][7]. Therefore, a cautious approach requires assuming that 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone presents similar, if not enhanced, risks.

Potential Hazard Basis of Assessment Recommended Precaution Level
Eye Irritation High. Propiophenone is a known serious eye irritant (H319)[4][5].High. Mandates use of chemical splash goggles.
Skin Irritation Moderate to High. Aromatic ketones can cause skin irritation[6].High. Requires chemical-resistant gloves and a lab coat.
Respiratory Irritation Moderate. Handling may generate aerosols or vapors, which are common irritants for this chemical class[6][8].High. All handling must occur in a certified chemical fume hood.
Combustibility Moderate. Propiophenone is a combustible liquid with a flash point of 99 °C (210.2 °F)[5][9].Moderate. Avoid open flames, hot surfaces, and sources of ignition[4][10].
Ingestion Toxicity Unknown, assumed to be harmful. Propiophenone may be harmful if swallowed[5].High. Prohibit eating, drinking, and smoking in the lab. Wash hands thoroughly after handling[4][11].

Part 2: Essential Personal Protective Equipment (PPE)

The selection of PPE is the primary barrier between the researcher and potential chemical exposure. For this compound, a comprehensive PPE ensemble is mandatory[12][13][14].

  • Eye and Face Protection :

    • Requirement : Tightly fitting chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards are mandatory at all times[7][15][16].

    • Rationale : This protects against splashes and potential vapors. Given the high likelihood of serious eye irritation based on propiophenone data, this is a critical control measure[4][5]. A face shield should be worn over goggles during procedures with a high splash risk[17].

  • Skin and Body Protection :

    • Requirement : A flame-resistant or 100% cotton lab coat must be worn and fully buttoned[18]. Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any defects before use and use proper removal techniques to avoid skin contact[6][7].

    • Rationale : The lab coat protects against incidental skin contact. Nitrile gloves provide adequate protection against a range of organic chemicals, but for prolonged operations, glove compatibility should be verified. Full-length pants and closed-toe shoes are required to ensure no skin is exposed[18].

  • Respiratory Protection :

    • Requirement : All handling of the compound must be performed within a certified and properly functioning chemical fume hood to minimize inhalation of vapors or aerosols[8][16][19].

    • Rationale : Aromatic ketones can be volatile, and their vapors may cause respiratory irritation[6]. The fume hood is the primary engineering control to prevent respiratory exposure. A NIOSH-approved respirator with organic vapor cartridges may be necessary for spill cleanup or if engineering controls fail[6][20].

Part 3: Operational and Disposal Plans

A systematic workflow is essential for minimizing risk and ensuring procedural consistency[12][21].

Step-by-Step Handling Protocol
  • Preparation :

    • Consult this guide and any available institutional Chemical Hygiene Plan before starting work[22][23].

    • Ensure safety equipment, including the fume hood, eyewash station, and safety shower, are accessible and have been recently inspected[21][24].

    • Assemble all necessary apparatus and reagents within the chemical fume hood.

    • Prepare a designated, labeled waste container for chemical and contaminated solid waste.

    • Ensure a spill kit with appropriate absorbent material is readily available[24].

  • Execution :

    • Don all required PPE as outlined in Part 2.

    • Perform all manipulations, including weighing and transfers, within the fume hood to contain any potential vapors or dust[14].

    • Use the smallest quantity of the chemical necessary for the procedure[2].

    • Keep the container tightly sealed when not in use[10][16].

    • Avoid heating near open flames or spark sources due to the risk of combustibility[14][25]. Use heating mantles or water baths for controlled heating.

  • Post-Handling & Decontamination :

    • Decontaminate all work surfaces and equipment that came into contact with the compound.

    • Carefully doff PPE, removing gloves first and disposing of them in the designated solid waste container[16].

    • Wash hands and any exposed skin thoroughly with soap and water after completing the work[4][7].

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.

  • Chemical Waste :

    • The compound and any solutions containing it should be disposed of as hazardous organic waste. Do not pour down the drain[2].

    • Collect waste in a properly sealed and clearly labeled container, specifying the contents[26].

  • Contaminated Materials :

    • All solid materials that have come into contact with the compound (e.g., gloves, weighing paper, absorbent pads) must be disposed of as hazardous solid waste in a designated, sealed container[8][26].

    • For empty chemical containers, the first rinse with a suitable solvent must be collected and disposed of as hazardous waste[27].

Part 4: Emergency Procedures

In the event of an emergency, a swift and informed response is crucial[12][13].

  • Spill Response :

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is small and you are trained to handle it, ensure proper ventilation (fume hood) and wear appropriate PPE, including respiratory protection if needed[23][24].

    • Contain the spill using an inert absorbent material like vermiculite or sand[8][25].

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal[15][24].

    • Decontaminate the spill area.

  • Exposure Response :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[4][6][7][10].

    • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists[4][6][8].

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention[6][8][15].

    • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[6][7][15].

Workflow Visualization

The following diagram illustrates the essential decision-making and operational flow for safely handling 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone.

prep 1. Preparation - Review Safety Guide - Verify Emergency Equipment - Assemble Materials in Hood ppe 2. Don PPE - Safety Goggles - Nitrile Gloves - Lab Coat prep->ppe handle 3. Chemical Handling - All work in Fume Hood - Use Minimal Quantity - Keep Container Sealed ppe->handle cleanup 4. Post-Handling - Decontaminate Surfaces - Dispose of Waste - Doff PPE handle->cleanup spill Spill or Exposure Event handle->spill wash 5. Personal Hygiene - Wash Hands Thoroughly cleanup->wash end Procedure Complete wash->end emergency Execute Emergency Procedures spill->emergency IMMEDIATE ACTION emergency->cleanup Post-Incident

Caption: Safe handling workflow for novel chemical compounds.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Propiophenone Derivatives: A Focus on 4.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • OSHA Education Center. (n.d.). A Guide to Hazardous Materials and Laboratory Safety.
  • OSHA.net. (2025, November 13). OSHA Lab Safety Equipment: Requirements & Compliance Guide.
  • IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials.
  • Fisher Scientific. (2023, September 25). Propiophenone Safety Data Sheet.
  • Benchchem. (n.d.). Personal protective equipment for handling Propyphenazone-d3.
  • Virginia Tech. (n.d.). Key Elements of a OSHA Compliant Laboratory Safety Management Program.
  • Santa Cruz Biotechnology. (n.d.). 1-Phenyl-2-pyrrolidinone Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). Propiophenone Material Safety Data Sheet.
  • Cayman Chemical. (2024, August 30). Propiophenone Safety Data Sheet.
  • C/D/N Isotopes Inc. (2015). Propiophenone-2',3',4',5',6' Safety Data Sheet.
  • NOAA. (n.d.). PROPIOPHENONE, 4'-AMINO-. CAMEO Chemicals.
  • CymitQuimica. (2024, December 19). 4'-carboethoxy-3-(3,5-dimethylphenyl)propiophenone Safety Data Sheet.
  • American Chemical Society. (n.d.). Safety Tipsheets & Best Practices.
  • Sigma-Aldrich. (n.d.). Propiophenone Safety Information.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • University of Florida. (n.d.). Chapter 6: Chemical Storage and Handling.
  • American Chemical Society. (n.d.). Safety in the Chemistry Enterprise.
  • Thermo Fisher Scientific. (2025, September 12). Propiophenone Safety Data Sheet.
  • Purosolv. (2025, February 21). Safety Protocols for Handling Pharma-Grade Acetone in Laboratories.
  • American Chemical Society. (n.d.). Safety in Academic Chemistry Laboratories.
  • Unknown Source. (n.d.). Chemical Waste Name or Mixtures.
  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • Somatco. (2025, August 18). How to Store and Handle Lab Chemicals Safely.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste.
  • CymitQuimica. (n.d.). 2′-carboethoxy-3-(2,5-dimethylphenyl)propiophenone.
  • Benchchem. (n.d.). Proper Disposal of N,N-Bis(2-chloroethyl)carbamoyl Chloride: A Guide for Laboratory Professionals.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.